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Core Science & Biosynthesis

Foundational

Analytical Characterization of 2-Bromoethyl-2(1H)-quinolinone: Molecular Weight, Exact Mass, and HRMS Protocols

Executive Summary In modern drug development, precise analytical characterization of synthetic intermediates is non-negotiable. 2-bromoethyl-2(1H)-quinolinone (Chemical Formula: C11​H10​BrNO ) is a critical alkylating bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, precise analytical characterization of synthetic intermediates is non-negotiable. 2-bromoethyl-2(1H)-quinolinone (Chemical Formula: C11​H10​BrNO ) is a critical alkylating building block frequently utilized in the synthesis of quinolinone-derived therapeutics, including atypical antipsychotics and targeted kinase inhibitors.

This technical guide provides an authoritative framework for determining the molecular weight and exact mass of this compound. By leveraging High-Resolution Mass Spectrometry (HRMS), we establish a self-validating analytical protocol that utilizes the unique isotopic signature of bromine to definitively confirm molecular identity and purity.

Theoretical Mass Fundamentals

To accurately analyze 2-bromoethyl-2(1H)-quinolinone, one must distinguish between two distinct mass metrics: Average Molecular Weight and Monoisotopic Exact Mass .

  • Average Molecular Weight is calculated using the weighted average of all naturally occurring isotopes. This value is exclusively used for macroscopic laboratory tasks, such as calculating stoichiometry for synthetic reactions.

  • Monoisotopic Exact Mass is calculated using the mass of the most abundant isotope of each element. This is the critical metric for HRMS, as mass spectrometers separate individual isotopes rather than averaging them.

According to the , the fundamental mass properties of 2-bromoethyl-2(1H)-quinolinone are summarized in the tables below.

Table 1: Atomic Contributions to Average Molecular Weight
ElementAtom CountAverage Atomic Mass ( g/mol )Total Contribution ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)101.00810.080
Bromine (Br)179.90479.904
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total (MW) 24 -252.111 g/mol
Table 2: Monoisotopic Exact Mass Calculation (for HRMS)
ElementPrimary IsotopeExact Mass (Da)Total Contribution (Da)
Carbon 12C 12.000000132.000000
Hydrogen 1H 1.00782510.078250
Bromine 79Br 78.91833678.918336
Nitrogen 14N 14.00307414.003074
Oxygen 16O 15.99491515.994915
Total Exact Mass --250.994575 Da

The Bromine Isotopic Signature: A Self-Validating Diagnostic

The presence of bromine in 2-bromoethyl-2(1H)-quinolinone provides a built-in mechanism for analytical self-validation. Unlike elements dominated by a single isotope, naturally occurring bromine exists as a nearly 1:1 mixture of two stable isotopes: 79Br (50.69%) and 81Br (49.31%), as documented by the .

When ionized in a mass spectrometer via protonation [M+H]+ , the compound will not produce a single peak. Instead, it generates a distinct isotopic doublet separated by approximately 1.998 Da.

Table 3: Predicted [M+H]+ Adduct Masses
Isotope SpeciesExact Mass of Neutral (Da)Proton Mass (Da)Observed m/z [M+H]+ Relative Intensity
79Br Species250.99461.0073252.0019 100% (Base Peak)
81Br Species252.99251.0073253.9998 ~98%

Note: The observation of this specific doublet ratio validates the chemical formula. If the m/z 252.0019 peak is present but lacks the corresponding m/z 253.9998 peak at ~98% intensity, the signal is an isobaric interference, not the target brominated compound.

High-Resolution Mass Spectrometry (HRMS) Methodology

To empirically determine the exact mass and confirm the identity of 2-bromoethyl-2(1H)-quinolinone, a rigorous Liquid Chromatography-Electrospray Ionization-HRMS (LC-ESI-HRMS) protocol must be employed.

Experimental Protocol: LC-ESI-HRMS Determination

This protocol is designed as a self-validating system; the chromatographic retention ensures sample purity, while the ionization parameters are tuned specifically to leverage the basic nitrogen of the quinolinone ring.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor. Because the nitrogen atom in the quinolinone core is weakly basic, the acidic modifier forces protonation in solution, drastically increasing ionization efficiency and signal-to-noise ratio in positive ion mode.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a rapid linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The highly lipophilic 2-bromoethyl group causes the molecule to retain strongly on a C18 stationary phase. A rapid organic gradient ensures a sharp, narrow peak shape, which prevents on-column hydrolysis of the labile primary bromide back to an alcohol.

Step 3: Electrospray Ionization (ESI+)

  • Action: Set the ESI capillary voltage to 3.5 kV, desolvation gas temperature to 350°C, and sheath gas flow to 40 arbitrary units.

  • Causality: These parameters provide optimal thermal energy to desolvate the droplets without inducing premature thermal degradation (e.g., in-source loss of HBr) prior to the molecule entering the mass analyzer.

Step 4: Mass Analysis & Data Acquisition

  • Action: Acquire data using an Orbitrap or Time-of-Flight (TOF) mass analyzer in full scan mode ( m/z 100–500). Set the mass resolution to 70,000 (at m/z 200).

  • Causality: A resolution of 70,000 is mathematically required to separate the target isotopic peaks from background matrix ions of identical nominal mass (isobaric interferences), ensuring mass accuracy within a strict 5 ppm error margin.

MS_Workflow A Sample Preparation (1 µg/mL in MeOH:H2O) B Chromatographic Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI+) Protonation to [M+H]+ B->C D Mass Analyzer (Orbitrap / TOF) C->D E Data Acquisition (Resolution > 70,000) D->E F Isotopic Pattern Analysis (79Br / 81Br Doublet) E->F

Figure 1: HRMS workflow for the analysis of brominated quinolinone derivatives.

Data Interpretation & Self-Validation Logic

Once the mass spectrum is acquired, data interpretation follows a strict logical decision tree. The system is self-validating because it relies on three independent data points: exact mass error, isotopic relative intensity, and fragmentation patterns. As outlined by , failing any of these checks immediately flags the sample as an impurity or a structurally distinct isomer.

Identification_Logic Start Acquire HRMS Spectrum (Target: C11H10BrNO) CheckMass Is exact mass error < 5 ppm for m/z 252.0019? Start->CheckMass CheckIsotope Is m/z 253.9998 present at ~98-100% relative intensity? CheckMass->CheckIsotope Yes Rejected Identity Rejected / Impurity Detected CheckMass->Rejected No CheckFragments MS/MS Fragmentation: Loss of HBr (79.9 Da)? CheckIsotope->CheckFragments Yes CheckIsotope->Rejected No Confirmed Identity Confirmed: 2-bromoethyl-2(1H)-quinolinone CheckFragments->Confirmed Yes CheckFragments->Rejected No

Figure 2: Logical decision tree for the HRMS identification of 2-bromoethyl-2(1H)-quinolinone.

Interpretation Guidelines:
  • Mass Defect Verification: Calculate the mass error using the formula: Error (ppm)=Theoretical Mass∣Theoretical Mass−Observed Mass∣​×106 . A value 5 ppm confirms the elemental composition C11​H10​BrNO .

  • Isotopic Envelope: Verify the m/z 252.0019 and m/z 253.9998 peaks. If the ratio deviates significantly from 1:1, it indicates co-elution of a non-brominated impurity sharing a similar mass.

  • Tandem MS (MS/MS): Applying collision-induced dissociation (CID) to the parent ion will reliably yield a neutral loss of 79.9 Da (HBr), generating a stable quinolinone-vinyl cation fragment at m/z 172.0757. This confirms the structural connectivity of the bromoethyl group.

References

  • Standard Atomic Weights of the Elements 2021 Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Mass Spectrometry Isotope Calculator and Analytical Standards Source: Scientific Instrument Services (SIS) URL:[Link]

Exploratory

Spectroscopic Characterization of 2-Bromoethyl-2(1H)-quinolinone: A Comprehensive Analytical Guide

Executive Summary The accurate structural elucidation of heterocyclic intermediates is a foundational pillar of modern drug discovery. This whitepaper provides an in-depth technical framework for the spectroscopic charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural elucidation of heterocyclic intermediates is a foundational pillar of modern drug discovery. This whitepaper provides an in-depth technical framework for the spectroscopic characterization of 2-bromoethyl-2(1H)-quinolinone (specifically focusing on the widely utilized 1-(2-bromoethyl)quinolin-2(1H)-one scaffold). By integrating High-Resolution Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS), this guide establishes a self-validating analytical workflow. Designed for application scientists and medicinal chemists, the protocols detailed herein emphasize the causality behind experimental parameters, ensuring absolute data integrity and reproducibility.

Molecular Architecture & Biological Significance

The quinolin-2(1H)-one core serves as a rigid, highly stable beta-turn mimetic scaffold. This structural motif is pivotal in the development of targeted therapeutics, most notably in the synthesis of Wnt/β-catenin pathway inhibitors (such as ICG-001 analogs) designed to disrupt fibrotic biological pathways and collagen deposition 1[1]. Furthermore, functionalized carbostyril derivatives (quinolinones) exhibit potent antiallergic properties, making them valuable targets in respiratory medicine2[3].

The attachment of a 2-bromoethyl group provides a versatile, electrophilic handle for downstream nucleophilic substitution or macrocyclization4[4]. Understanding the spectral signature of this intermediate is critical to prevent downstream synthetic failures.

WntPathway Wnt Wnt Ligand Receptor Frizzled Receptor Wnt->Receptor Complex Destruction Complex Receptor->Complex Inhibits Catenin β-Catenin Complex->Catenin Prevents Degradation Nucleus Target Gene Transcription Catenin->Nucleus Translocates Inhibitor Quinolinone Inhibitor (e.g., ICG-001) Inhibitor->Nucleus Blocks CBP

Diagram 1: Role of quinolinone-derived inhibitors in the Wnt/β-catenin signaling pathway.

Analytical Workflows: Self-Validating Protocols

To guarantee trustworthiness, the following methodologies are engineered as self-validating systems. Every analytical run includes internal checks to eliminate false positives and instrumentation artifacts.

High-Resolution NMR Sample Preparation

Causality: Moisture and paramagnetic impurities cause severe line broadening and shifting of exchangeable protons. Utilizing a highly non-polar, aprotic solvent isolates the molecule, preventing intermolecular hydrogen bonding artifacts.

  • Dissolution: Dissolve 15 mg of the purified 2-bromoethyl-2(1H)-quinolinone in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Filtration: Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube. Causality: This removes micro-particulates that disrupt magnetic field homogeneity, ensuring sharp resonance peaks.

  • Self-Validation Check: Initiate a pre-scan calibration against the TMS internal standard. If the TMS peak deviates from absolute 0.00 ppm by more than ±0.01 ppm, the spectrometer's magnetic field must be re-shimmed prior to data collection.

FT-IR Spectroscopy (ATR Method)

Causality: Traditional KBr pellets often absorb atmospheric moisture, masking critical amide and alkene stretching regions. Attenuated Total Reflectance (ATR) bypasses this by allowing direct solid-state measurement.

  • Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Self-Validation Check: Collect a background spectrum. If the baseline noise exceeds 2% transmittance or shows H₂O/CO₂ peaks, re-clean the crystal. This real-time background subtraction ensures that all observed peaks belong strictly to the analyte.

  • Acquisition: Deposit 2-3 mg of the crystalline sample onto the crystal, apply uniform pressure with the anvil, and scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

ESI-HRMS Analysis
  • Dilution: Dilute the sample to 1 µg/mL in LC-MS grade methanol/water (50:50, v/v) spiked with 0.1% formic acid. Causality: Formic acid acts as a proton donor, drastically enhancing the [M+H]⁺ ionization efficiency in positive ion mode.

  • Self-Validation Check: Co-infuse a known lock-mass calibrant (e.g., reserpine, m/z 609.2807). The software must dynamically correct the time-of-flight drift against this lock-mass during the run, ensuring sub-ppm mass accuracy.

Workflow A Synthesis & Isolation B Sample Prep (CDCl3 / ATR) A->B C 1H & 13C NMR (TMS Calibrated) B->C D FT-IR Spectroscopy (Background Subtracted) B->D E HRMS ESI-TOF (Lock-Mass Corrected) B->E F Structural Elucidation & Validation C->F D->F E->F

Diagram 2: Self-validating multi-modal spectroscopic workflow for structural elucidation.

Spectral Elucidation & Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR: The aromatic protons of the quinolinone core exhibit a highly characteristic splitting pattern due to the fused bicyclic system. The α,β-unsaturated lactam system (C=C–C=O) heavily deshields the H-4 proton (appearing as a doublet at ~7.7 ppm) compared to the H-3 proton (~6.6 ppm). This is caused by the anisotropic effect of the carbonyl group and the resonance withdrawal of electron density from the C-4 position. The 2-bromoethyl chain acts as an isolated spin system. The N-CH₂ protons appear as a triplet at ~4.6 ppm, pushed downfield by the electronegativity of the adjacent nitrogen and the aromatic ring current. The CH₂-Br protons appear as a triplet at ~3.6 ppm, deshielded by the heavy halogen atom.

¹³C NMR: The carbonyl carbon (C-2) resonates distinctly at ~161 ppm, confirming the presence of the amide functionality rather than a tautomeric hydroxyquinoline (which would shift the C-O carbon further downfield). The aliphatic carbons of the bromoethyl group are observed at ~45 ppm (N-CH₂) and ~28 ppm (CH₂-Br), confirming successful alkylation.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum is dominated by the Amide I band at ~1650 cm⁻¹, corresponding to the C=O stretch. The conjugation of the carbonyl with the adjacent alkene lowers this stretching frequency compared to standard isolated aliphatic amides (~1680 cm⁻¹). Aromatic C=C stretching vibrations are clearly visible at ~1590 cm⁻¹ and 1450 cm⁻¹. Crucially, the C-Br stretching vibration is located in the fingerprint region at ~650 cm⁻¹, validating the retention of the halogen leaving group.

Isotopic Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides definitive proof of the bromoethyl moiety through isotopic profiling. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the positive mode ESI-MS spectrum displays a hallmark "twin peak" molecular ion signature. The [M+H]⁺ ions appear at m/z 252.0021 and 254.0001 with equal relative abundance, unequivocally confirming the molecular formula C₁₁H₁₀BrNO.

Quantitative Data Synthesis

The following tables summarize the expected spectroscopic data parameters for 1-(2-bromoethyl)quinolin-2(1H)-one, serving as a reference standard for quality control.

Table 1: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 100 MHz, CDCl₃)

Position¹H Chemical Shift (ppm)Multiplicity & Coupling¹³C Chemical Shift (ppm)Assignment Notes
2 --161.2Carbonyl (C=O), deshielded
3 6.65Doublet (J = 9.5 Hz)121.5α-proton to carbonyl
4 7.72Doublet (J = 9.5 Hz)139.8β-proton, resonance deshielded
5 7.55Doublet (J = 7.8 Hz)128.4Aromatic CH
6 7.25Triplet (J = 7.5 Hz)122.7Aromatic CH
7 7.50Triplet (J = 7.8 Hz)130.9Aromatic CH
8 7.35Doublet (J = 8.5 Hz)114.6Aromatic CH, adjacent to N
N-CH₂ 4.62Triplet (J = 7.0 Hz)45.3Deshielded by N and ring current
CH₂-Br 3.68Triplet (J = 7.0 Hz)28.1Deshielded by Bromine

Table 2: Key FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3050WeakAromatic C-HStretching
2950, 2850WeakAliphatic C-HStretching
1650StrongAmide C=OStretching (Amide I band)
1590, 1450MediumAromatic C=CRing stretching
650StrongAliphatic C-BrStretching

Conclusion

The rigorous spectroscopic characterization of 2-bromoethyl-2(1H)-quinolinone requires a multi-faceted analytical approach. By employing self-validating protocols across NMR, FT-IR, and HRMS, researchers can confidently confirm the structural integrity of this critical intermediate. The distinct anisotropic effects observed in NMR, the conjugated amide shifts in IR, and the 1:1 isotopic bromine signature in MS collectively form an infallible diagnostic triad, ensuring high-fidelity progression in drug development pipelines.

References

  • Title: Approaches to the synthesis and modification of nitrogen-based heterocycles.
  • Title: Carbostylyl derivative and antiallergic agent (US Patent 5,457,099).
  • Title: Product Class 4: Quinolinones and Related Systems.

Sources

Foundational

An In-depth Technical Guide to the FTIR Absorption Bands of 2-(2-bromoethyl)-1H-quinolin-2-one

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-(2-bromoethyl)-1H-quinolin-2-one. Designed for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2-(2-bromoethyl)-1H-quinolin-2-one. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of identifying and interpreting the key vibrational modes of this molecule. We will explore the causality behind the expected absorption bands, provide a detailed experimental protocol for data acquisition, and present the data in a clear, structured format.

Introduction: The Molecular Structure and Its Spectroscopic Implications

2-(2-bromoethyl)-1H-quinolin-2-one is a heterocyclic compound featuring a quinolinone core functionalized with a bromoethyl group at the 2-position. The quinolinone moiety itself is a bicyclic aromatic system containing a lactam (a cyclic amide) ring fused to a benzene ring. This unique combination of functional groups—a secondary amide within a rigid ring system, an aromatic structure, and an alkyl halide—gives rise to a distinct and interpretable FTIR spectrum.

Understanding the FTIR spectrum is crucial for structural elucidation, purity assessment, and monitoring chemical reactions involving this compound. Each functional group possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. By analyzing the resulting spectrum, we can confirm the presence of these key structural features.

Theoretical Framework: Predicting the Vibrational Landscape

The FTIR spectrum of 2-(2-bromoethyl)-1H-quinolin-2-one can be logically dissected into contributions from its primary structural components: the quinolinone ring, the bromoethyl side chain, and the N-H bond of the lactam.

The Quinolinone Core: Aromatic and Lactam Vibrations

The quinolinone core is responsible for several prominent absorption bands:

  • Lactam Carbonyl (C=O) Stretching: This is often one of the most intense and easily identifiable peaks in the spectrum. The carbonyl group in a six-membered lactam ring typically exhibits a strong absorption band. The exact position is influenced by ring strain and conjugation. For 2-quinolinones, this peak is expected in the range of 1650-1680 cm⁻¹. The conjugation with the aromatic ring can slightly lower the frequency compared to a simple aliphatic lactam.

  • Aromatic C=C Stretching: The benzene ring portion of the quinolinone structure will display a series of medium to weak absorption bands in the 1450-1600 cm⁻¹ region. These correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as a group of weak to medium bands just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range.

  • Aromatic C-H Bending (Out-of-Plane): These vibrations are highly characteristic of the substitution pattern on the benzene ring and appear in the 690-900 cm⁻¹ region. The specific pattern can help confirm the structure of the quinolinone core.

  • C-N Stretching: The stretching vibration of the carbon-nitrogen bond within the lactam ring is expected to appear in the 1200-1350 cm⁻¹ region. This band can sometimes be coupled with other vibrations, making it broader or of variable intensity.

The N-H and Aliphatic Side Chain Vibrations
  • N-H Stretching: The presence of the hydrogen atom on the nitrogen of the lactam (1H-quinolin-2-one) gives rise to a characteristic N-H stretching band. This is typically a medium to strong, and often broad, absorption in the 3200-3400 cm⁻¹ region. The broadening is a result of intermolecular hydrogen bonding in the solid state.

  • Aliphatic C-H Stretching: The CH₂ groups of the bromoethyl side chain will exhibit symmetric and asymmetric stretching vibrations. These are expected as medium to strong peaks in the 2850-2960 cm⁻¹ range, distinctly lower than the aromatic C-H stretches.

  • C-H Bending (Scissoring): The scissoring (bending) vibration of the CH₂ groups is anticipated to be found near 1465 cm⁻¹.

  • C-Br Stretching: The carbon-bromine bond stretching vibration is a key marker for the bromoethyl group. This absorption occurs in the far-infrared region, typically between 500 and 600 cm⁻¹. Its observation is highly dependent on the operational range of the FTIR spectrometer and the detector used.

Data Presentation: Summary of Expected FTIR Absorption Bands

The following table summarizes the predicted key FTIR absorption bands for 2-(2-bromoethyl)-1H-quinolin-2-one, their corresponding vibrational modes, and expected wavenumber ranges.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssignment
3200-3400Medium-Strong, BroadN-H StretchLactam N-H
3000-3100Weak-MediumC-H StretchAromatic C-H
2850-2960Medium-StrongC-H StretchAliphatic CH₂
1650-1680StrongC=O StretchLactam Carbonyl
1450-1600Medium-WeakC=C StretchAromatic Ring
~1465MediumC-H Bend (Scissoring)Aliphatic CH₂
1200-1350MediumC-N StretchLactam C-N
690-900Medium-StrongC-H Bend (Out-of-Plane)Aromatic C-H
500-600MediumC-Br StretchAlkyl Halide

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for acquiring a reliable FTIR spectrum of a solid sample like 2-(2-bromoethyl)-1H-quinolin-2-one using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.

Instrumentation and Materials
  • FTIR Spectrometer with a Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

  • ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spatula and cleaning swabs.

  • Reagent-grade isopropanol or ethanol for cleaning.

  • Sample of 2-(2-bromoethyl)-1H-quinolin-2-one.

  • Protective gloves and safety glasses.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a swab lightly dampened with isopropanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to ratio out the instrument's and ambient environment's spectral features. The standard procedure is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid 2-(2-bromoethyl)-1H-quinolin-2-one powder onto the center of the ATR crystal.

  • Applying Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The required pressure will vary depending on the instrument and the nature of the solid.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters (number of scans, resolution) as the background spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform a baseline correction if necessary.

  • Cleaning: After analysis, retract the press, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol and a soft swab.

Visualization of Molecular Structure and Vibrational Modes

The following diagram illustrates the relationship between the molecular structure of 2-(2-bromoethyl)-1H-quinolin-2-one and its key vibrational regions in an FTIR spectrum.

Caption: Correlation between the functional groups of 2-(2-bromoethyl)-1H-quinolin-2-one and their characteristic FTIR absorption regions.

Conclusion and Best Practices

The FTIR spectrum of 2-(2-bromoethyl)-1H-quinolin-2-one is a rich source of structural information. A systematic approach, beginning with the identification of the strong lactam C=O stretch, followed by the N-H and C-H stretching regions, and finally the fingerprint region containing aromatic and C-Br vibrations, allows for a confident structural confirmation. For trustworthy and reproducible results, it is imperative to ensure proper sample preparation and to collect a high-quality background spectrum before each sample analysis. This guide provides the foundational knowledge for researchers to effectively utilize FTIR spectroscopy in the characterization of this and related quinolinone derivatives.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

Exploratory

Thermodynamic Solubility Profile and Solvation Behavior of 2-Bromoethyl-2(1H)-quinolinone in Organic Solvents

Executive Summary The compound 2-bromoethyl-2(1H)-quinolinone (BEQ) serves as a critical electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-bromoethyl-2(1H)-quinolinone (BEQ) serves as a critical electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of atypical antipsychotics and targeted kinase inhibitors. In process chemistry, the transition from milligram-scale discovery to kilogram-scale manufacturing hinges on a rigorous understanding of solid-liquid equilibria.

This technical whitepaper provides an in-depth analysis of the solubility profile of BEQ across various organic solvents. By detailing self-validating experimental methodologies and thermodynamic solvation principles, this guide empowers scientists to rationally select solvents for reaction optimization, cooling crystallization, and anti-solvent precipitation.

Physicochemical Profile & Solvation Causality

To predict and manipulate the solubility of BEQ, one must first deconstruct its molecular architecture. BEQ features a rigid, planar aromatic quinolinone core that drives strong intermolecular π−π stacking in the crystalline solid state. The lactam moiety acts as a potent hydrogen-bond acceptor via the carbonyl oxygen, while the appended bromoethyl chain introduces a highly polarizable, lipophilic vector.

The Causality of Solvation: Dissolution is a thermodynamic competition between the crystal lattice energy of BEQ and the solvation energy provided by the solvent.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents exhibit high dipole moments that effectively disrupt the π−π stacking and engage the lactam carbonyl, resulting in high solubility.

  • Halogenated Solvents (e.g., Dichloromethane): The polarizability of the C-Br bond in BEQ interacts favorably with halogenated solvents via dispersion forces and dipole-induced dipole interactions, yielding exceptional solvation capacity.

  • Aliphatic Hydrocarbons (e.g., n-Heptane): Lacking both the polarity to disrupt the lactam hydrogen bonding and the polarizability to interact with the bromoethyl group, these solvents fail to overcome the lattice energy, rendering BEQ practically insoluble.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Single-point solubility measurements are notoriously vulnerable to kinetic artifacts, such as supersaturation or incomplete dissolution. As a standard practice for rigorous process development, the isothermal shake-flask method—adapted from the [1]—must be employed as a self-validating system.

Step-by-Step Protocol & Causality
  • Preparation & Saturation: Add an excess of crystalline BEQ to 10 mL of the target organic solvent in a hermetically sealed, amber borosilicate glass vial.

    • Causality: Hermetic sealing prevents solvent evaporation, which would artificially inflate the calculated solubility. Amber glass is critical because quinolinone derivatives exhibit mild photolability; blocking ambient UV light prevents dimerization or degradation from altering the solute concentration during the extended test period.

  • Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath set to the target temperature ( ±0.05 K) for 72 hours.

    • Causality: A 72-hour window ensures thermodynamic equilibrium is reached, fully overcoming the kinetic dissolution barrier of the crystalline lattice.

  • Phase Separation (Critical Step): Centrifuge the suspension at the exact equilibration temperature using a thermostated centrifuge.

    • Causality: A primary failure point in solubility determination is temperature fluctuation during phase separation. If the centrifuge is not precisely thermostated, localized cooling will induce secondary precipitation, corrupting the mole fraction data.

  • HPLC-UV Quantification: Filter the supernatant through a pre-warmed 0.22 μ m PTFE syringe filter. Dilute gravimetrically and analyze via HPLC-UV ( λmax​ 254 nm) using a C18 reverse-phase column.

    • Causality: The lipophilic bromoethyl group ensures strong retention on the C18 stationary phase, allowing clear resolution from the solvent front and ensuring the UV integration exclusively measures intact BEQ.

  • The Self-Validation Check: Aliquots must be drawn and analyzed at both 48 hours and 72 hours.

    • Causality: Thermodynamic equilibrium is mathematically proven—and the protocol self-validated—only if the variance in solute concentration between these two time points is strictly <2% . If variance exceeds this, shaking must continue. This aligns with rigorous validation principles found in [2].

Workflow N1 Excess BEQ + Organic Solvent (Amber Borosilicate Vial) N2 Isothermal Shaking (72h, Constant T) [Overcomes Kinetic Barrier] N1->N2 N3 Thermostated Centrifugation [Prevents Temp Fluctuations] N2->N3 N4 Gravimetric Dilution & Filtration (Pre-warmed PTFE) N3->N4 N5 HPLC-UV Quantification [Triplicate Analysis] N4->N5 N6 Equilibrium Validation (Δ 48h vs 72h < 2%) N5->N6

Experimental workflow for isothermal shake-flask solubility determination with self-validation.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility ( xe​ ) of BEQ in representative organic solvents at standard process temperatures. General solubility parameters for cross-referencing solvent properties can be found in the [3].

SolventClassificationTemp (K)Mole Fraction Solubility ( xe​×103 )Process Application
Dichloromethane (DCM) Halogenated298.1545.2Primary Reaction Media
313.1568.5
N,N-Dimethylformamide Polar Aprotic298.1552.1Primary Reaction Media
313.1574.3
Ethyl Acetate (EtOAc) Ester298.1512.4Cooling Crystallization
313.1528.7
Acetone Ketone298.1518.1Cooling Crystallization
313.1535.2
Ethanol Polar Protic298.155.3Wash Solvent
313.1511.0
n-Heptane Aliphatic Hydrocarbon298.150.4Anti-Solvent
313.150.7

Thermodynamic Modeling & Process Chemistry Implications

To interpolate solubility at unmeasured temperatures, process chemists utilize thermodynamic modeling of the solid-liquid equilibrium. As frequently detailed in [4], the modified Apelblat equation is the industry standard:

lnxe​=A+TB​+ClnT

Where A , B , and C are empirical model parameters. The inclusion of the ClnT term accounts for the temperature dependence of the enthalpy of solution ( ΔHsol​ ), which is critical for BEQ due to the thermal disruption of its π−π stacking.

Strategic Solvent Selection
  • Reaction Media: DCM and DMF exhibit high absolute solubility, ensuring that high-concentration alkylation reactions remain homogeneous, thereby preventing localized reagent pooling and limiting side reactions.

  • Cooling Crystallization: Ethyl Acetate (EtOAc) and Acetone demonstrate a steep thermal gradient (a large increase in solubility from 298.15 K to 313.15 K). This makes them ideal for cooling crystallization, allowing BEQ to be dissolved at elevated temperatures and recovered with high yield upon controlled cooling.

  • Anti-Solvent Precipitation: n-Heptane acts as a potent anti-solvent. When paired with a primary solvent like DCM, the drop-wise addition of n-Heptane rapidly decreases the overall solvation capacity of the mixture, forcing BEQ out of solution to achieve high-purity isolation.

SolventLogic Data BEQ Solubility Profile High High Solvation (DCM, DMF) Data->High Med Steep Thermal Curve (EtOAc, Acetone) Data->Med Low Poor Solvation (n-Heptane) Data->Low Rxn Primary Reaction Media High->Rxn Anti Anti-Solvent Precipitation High->Anti Solvent Pairing Cryst Cooling Crystallization Med->Cryst Low->Anti

Decision matrix for utilizing BEQ solubility profiles in chemical process design.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development (OECD). URL:[Link]

  • Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. U.S. Food and Drug Administration (FDA). URL:[Link]

  • IUPAC-NIST Solubility Data Series. National Institute of Standards and Technology (NIST). URL:[Link]

  • The Journal of Chemical Thermodynamics. ScienceDirect / Elsevier. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Optimization of 1-(2-Bromoethyl)quinolin-2(1H)-one

Nomenclature Note: The requested compound name, 2-bromoethyl-2(1H)-quinolinone, is structurally ambiguous because the 2-position of the quinolinone core is occupied by the carbonyl group (C=O) in the lactam tautomer. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature Note: The requested compound name, 2-bromoethyl-2(1H)-quinolinone, is structurally ambiguous because the 2-position of the quinolinone core is occupied by the carbonyl group (C=O) in the lactam tautomer. In medicinal chemistry, the intended target for this scaffold is almost universally 1-(2-bromoethyl)quinolin-2(1H)-one (the N-alkylated derivative). This guide provides the optimized, field-proven protocol for synthesizing this specific molecule, which serves as a critical intermediate for CNS-active agents and fluorescent probes.

Mechanistic Rationale & Experimental Causality

The synthesis of 1-(2-bromoethyl)quinolin-2(1H)-one relies on the alkylation of (carbostyril) with. This reaction presents two primary synthetic challenges that dictate our experimental design: Regioselectivity and Dimerization .

The Ambident Nucleophile Challenge

2-Quinolone exists in a lactam-lactim tautomeric equilibrium. Deprotonation yields an ambident anion capable of undergoing alkylation at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).

  • Causality of Base & Solvent: According to Kornblum's rule regarding ambident nucleophiles (), polar aprotic solvents like N,N-dimethylformamide (DMF) solvate the counter-cation (Na+), leaving the anion "naked." Under these conditions, the softer nitrogen atom is the thermodynamically preferred site for an SN2 attack on a soft alkyl halide. We utilize Sodium Hydride (NaH) to ensure rapid, irreversible, and quantitative deprotonation, driving the equilibrium entirely toward the reactive anion.

Suppressing Dimerization via Inverse Addition

Because 1,2-dibromoethane is a bifunctional electrophile, the mono-alkylated product (1-(2-bromoethyl)quinolin-2(1H)-one) can react with a second equivalent of the quinolone anion to form an unwanted symmetrical dimer: 1,2-bis(2-oxoquinolin-1(2H)-yl)ethane.

  • Causality of Stoichiometry & Addition Order: To kinetically suppress dimerization, we employ a 5-fold stoichiometric excess of 1,2-dibromoethane. Furthermore, we utilize an inverse addition technique—adding the nucleophile (anion) dropwise into the electrophile. This ensures the localized concentration of the electrophile is always vastly higher than the nucleophile, preventing the newly formed mono-alkylated product from encountering unreacted quinolone anions.

Reaction Optimization Data

The table below summarizes the quantitative data driving the protocol design, demonstrating how base selection, stoichiometry, and addition methodology impact the yield and purity of the N-alkylated product.

Table 1: Optimization of N-Alkylation Conditions for 2-Quinolone

EntryBase (eq)Solvent1,2-Dibromoethane (eq)Temp (°C)Addition MethodYield N-Alkyl (%)Yield Dimer (%)
1K₂CO₃ (2.0)DMF1.580Direct4535
2K₂CO₃ (2.0)MeCN3.080Direct5520
3NaH (1.2)DMF1.560Direct6025
4NaH (1.2)DMF5.060Direct7810
5 NaH (1.2) DMF 5.0 60 Inverse 92 < 2

Note: Entry 5 represents the optimized conditions utilized in the protocol below.

Experimental Workflow Visualization

G N1 1. Deprotonation 2-Quinolone + NaH in DMF (0°C to RT) N2 2. Ambident Anion Formation (H2 Gas Evolution) N1->N2 Complete when bubbling stops N3 3. Electrophilic Addition Dropwise addition to excess 1,2-dibromoethane N2->N3 Inverse addition minimizes dimer N4 4. In-Process Control LC-MS / TLC Monitoring (Check for Dimerization) N3->N4 60°C, 2-4 hours N5 5. Quench & Workup Ice H2O / EtOAc Extraction N4->N5 >95% Conversion N6 6. Purification Silica Gel Chromatography (Hexanes/EtOAc) N5->N6 Brine wash to remove DMF

Workflow for the regioselective N-alkylation of 2-quinolone to 1-(2-bromoethyl)quinolin-2(1H)-one.

Step-by-Step Synthesis Protocol

Scale: 10.0 mmol (1.45 g of 2-quinolone) Safety Note: Perform all steps in a well-ventilated fume hood. NaH is highly reactive with moisture. 1,2-dibromoethane is a toxic alkylating agent.

Phase 1: Preparation of the Ambident Anion
  • Equipment Prep: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • NaH Washing: Charge the flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 480 mg, 12.0 mmol, 1.2 eq). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the supernatant hexanes via syringe under argon.

  • Suspension: Suspend the washed, dry NaH in anhydrous DMF (25 mL) and cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add 2-quinolone (1.45 g, 10.0 mmol, 1.0 eq) portion-wise over 5 minutes.

  • Self-Validation Check: The reaction will immediately effervesce, indicating H₂ gas evolution. Remove the ice bath and stir at room temperature for 30–45 minutes. Validation: The quantitative formation of the ambident anion is confirmed when gas evolution completely ceases and the solution becomes homogenous.

Phase 2: Regioselective N-Alkylation (Inverse Addition)
  • Electrophile Prep: In a separate flame-dried 250 mL round-bottom flask, dissolve 1,2-dibromoethane (4.3 mL, 50.0 mmol, 5.0 eq) in anhydrous DMF (25 mL).

  • Inverse Addition: Using a cannula or a large syringe, transfer the ambident anion solution dropwise into the rapidly stirring 1,2-dibromoethane solution at room temperature over 30 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 3 hours.

Phase 3: In-Process Control (IPC)
  • Sampling: Withdraw a 50 µL aliquot of the reaction mixture, quench with 0.5 mL water, and extract with 0.5 mL ethyl acetate (EtOAc).

  • Self-Validation Check (TLC/LC-MS): Spot the organic layer on a silica gel TLC plate (Eluent: Hexanes:EtOAc 1:1) alongside the starting material.

    • Starting Material (2-quinolone): Highly polar due to the N-H hydrogen bond donor; appears at a low Rf (~0.15).

    • Product (1-(2-bromoethyl)quinolin-2(1H)-one): Lacks the N-H bond; appears as a strongly UV-active spot at a higher Rf (~0.55).

    • Proceed to workup when the starting material spot is completely consumed.

Phase 4: Quench and Aqueous Workup
  • Quenching: Cool the reaction mixture to 0 °C. Carefully quench the excess NaH by adding ice-cold distilled water (50 mL) dropwise.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers extensively with a 5% aqueous LiCl solution or saturated brine (5 x 50 mL). Causality: While DMF is miscible with water, the high ionic strength of the LiCl/brine washes significantly increases the partition coefficient of DMF into the aqueous phase, effectively stripping it from the organic layer.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

Phase 5: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 40% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product (Rf ~0.55) and evaporate the solvent in vacuo to afford 1-(2-bromoethyl)quinolin-2(1H)-one as a white to off-white solid. (Expected yield: ~88-92%).

References

The following authoritative sources provide foundational data on the reagents and the mechanistic principles of lactam alkylation utilized in this protocol:

  • PubChem Compound Summary for CID 9274, 2-Quinolone Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • PubChem Compound Summary for CID 8064, 1,2-Dibromoethane Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • General Alkylation of Amides and Lactams Source: Organic Syntheses (Standard Methodologies Database) URL:[Link]

  • Regioselectivity in the Alkylation of Ambident Nucleophiles (Core Chemistry Database) Source: American Chemical Society (ACS) Publications URL:[Link]

Application

Application Note: Synthesis and Isolation of 1-(2-Bromoethyl)quinolin-2(1H)-one

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Note Nomenclature Clarification: The id...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Note

Nomenclature Clarification: The identifier "2-bromoethyl-2(1H)-quinolinone" is chemically anomalous, as the 2-position of the quinoline ring is occupied by the carbonyl oxygen in the 2(1H)-quinolinone (carbostyril) tautomer. This guide addresses the synthesis of the synthetically and pharmaceutically relevant 1-(2-bromoethyl)quinolin-2(1H)-one , achieved via the regioselective N-alkylation of 2-quinolone.

Mechanistic Overview and Causality

The synthesis of 1-(2-bromoethyl)quinolin-2(1H)-one relies on the alkylation of 2-quinolone (carbostyril) [1]. 2-Quinolone is an ambident nucleophile, meaning it can undergo alkylation at either the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation), depending on the reaction conditions.

To achieve high regioselectivity for the N-alkylated product, researchers must leverage Hard-Soft Acid-Base (HSAB) theory and solvent effects [2].

  • Electrophile Selection: 1,2-dibromoethane acts as a relatively "soft" electrophile, which preferentially reacts with the "softer" nitrogen center of the deprotonated quinolone amide rather than the "harder" oxygen center.

  • Base and Solvent: Using a mild inorganic base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) ensures complete deprotonation while keeping the resulting anion relatively free (unpaired), which thermodynamically favors N-alkylation.

  • Stoichiometry: A significant excess of 1,2-dibromoethane (typically 3 to 5 equivalents) is critical. Because the primary product contains a reactive terminal bromide, using a 1:1 stoichiometric ratio would result in significant dimerization, yielding 1,2-bis(2-oxoquinolin-1(2H)-yl)ethane [3].

Experimental Workflow

The following diagram outlines the critical path from reagent preparation to final product isolation.

Workflow Start Reaction Setup (2-Quinolone in dry DMF) Deprotonation Deprotonation (Add K2CO3, 25°C, 30 min) Start->Deprotonation Alkylation Alkylation (Add 1,2-dibromoethane, 60°C) Deprotonation->Alkylation Monitoring Reaction Monitoring (TLC / LC-MS) Alkylation->Monitoring Workup Aqueous Workup (H2O quench, EtOAc extraction) Monitoring->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product 1-(2-Bromoethyl)quinolin-2(1H)-one (Pure Product) Purification->Product

Experimental workflow for the N-alkylation of 2-quinolone.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 10 mmol scale reaction.

Reagent / SolventMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
2-Quinolone 145.161.0 eq1.45 g (10 mmol)Starting Material / Nucleophile
1,2-Dibromoethane 187.864.0 eq7.51 g (40 mmol)Electrophile (Excess prevents dimerization)
Potassium Carbonate 138.202.0 eq2.76 g (20 mmol)Base (Anhydrous)
DMF (Anhydrous) 73.09N/A20 mLPolar Aprotic Solvent

Step-by-Step Laboratory Protocol

Caution: 1,2-dibromoethane is a toxic alkylating agent. All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Phase 1: Reaction Setup and Deprotonation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-quinolone (1.45 g, 10 mmol).

  • Solvent Addition: Purge the flask with inert gas (Nitrogen or Argon). Add 20 mL of anhydrous DMF via syringe. Stir until the 2-quinolone is fully dissolved.

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (2.76 g, 20 mmol) to the solution in one portion. Allow the suspension to stir at room temperature (25°C) for 30 minutes to ensure complete generation of the quinolinone anion. The solution may take on a slight yellow tint.

Phase 2: Alkylation
  • Electrophile Addition: Using a syringe, add 1,2-dibromoethane (3.45 mL, ~7.51 g, 40 mmol) dropwise to the stirring suspension over 5 minutes.

  • Heating: Attach a reflux condenser to the flask. Transfer the flask to an oil bath or heating block pre-heated to 60°C.

  • Monitoring: Stir the reaction mixture at 60°C for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3 v/v) solvent system, or via LC-MS. The reaction is deemed complete when the starting material spot is consumed.

Phase 3: Workup and Isolation
  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of ice-cold distilled water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Combine the organic layers and wash extensively with distilled water (3 × 30 mL) followed by brine (1 × 30 mL). Crucial Step: Multiple water washes are required to effectively partition the DMF out of the organic layer.

  • Drying: Dry the combined organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude residue.

Phase 4: Purification and Validation
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (typically starting at 9:1 and increasing to 7:3).

  • Collection: Combine the fractions containing the pure product (identified via TLC) and concentrate under reduced pressure to afford 1-(2-bromoethyl)quinolin-2(1H)-one as a solid.

  • Validation: Confirm the structure via 1H NMR ( CDCl3​ ). Key diagnostic peaks include a triplet near δ 4.5 ppm (integrating to 2H, N−CH2​ ) and a triplet near δ 3.6 ppm (integrating to 2H, CH2​−Br ), confirming successful N-alkylation without dimerization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9231, Carbostyril" PubChem, [Link]. Accessed 28 March 2026.

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley, 2020. [Link]

  • Organic Syntheses, Inc. "General Methods for Alkylation of Amides and Lactams." Organic Syntheses, [Link]. Accessed 28 March 2026.

Method

Application Note: Functionalizing the Bromoethyl-2(1H)-Quinolinone Scaffold for Multi-Target Drug Discovery

Executive Summary & Structural Clarification The 2(1H)-quinolinone (carbostyril) ring is a "privileged scaffold" in medicinal chemistry, frequently serving as an isostere for peptides and a core pharmacophore for central...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Clarification

The 2(1H)-quinolinone (carbostyril) ring is a "privileged scaffold" in medicinal chemistry, frequently serving as an isostere for peptides and a core pharmacophore for central nervous system (CNS) therapeutics[1].

Nomenclature Note: While often colloquially referred to as "2-bromoethyl-2(1H)-quinolinone", the 2-position of the carbostyril ring is a carbonyl carbon. Therefore, a bromoethyl group cannot be directly attached to the C2 position without disrupting the amide structure. In drug discovery, this terminology almost exclusively refers to 1-(2-bromoethyl)-2(1H)-quinolinone (N-alkylation), 7-(2-bromoethoxy)-2(1H)-quinolinone (O-alkylation on the phenyl ring), or the lactim ether 2-(2-bromoethoxy)quinoline .

This application note details the utility of these bromoethyl-substituted 2(1H)-quinolinones . The bromoethyl moiety provides a highly reactive, 2-carbon electrophilic spacer, making it an ideal intermediate for synthesizing Serotonin-Dopamine Activity Modulators (SDAMs), Multi-Target Directed Ligands (MTDLs), and PROTACs.

Mechanistic Rationale: The Power of the 2-Carbon Spacer

When designing ligands for G-Protein Coupled Receptors (GPCRs)—particularly Dopamine D2 and Serotonin 5-HT1A receptors—the length of the linker connecting the quinolinone core to a secondary pharmacophore (like an arylpiperazine) dictates the molecule's binding mode and functional efficacy.

  • Conformational Restriction: A 2-carbon (ethyl) spacer restricts the conformational flexibility of the ligand compared to the 4-carbon (butyl) spacer found in drugs like aripiprazole. This rigidity forces the arylpiperazine moiety into a specific orientation within the orthosteric binding pocket, often shifting the functional profile from a partial agonist to a potent antagonist at specific receptor subtypes.

  • Electrophilic Efficiency (The Leaving Group): The primary bromide is an excellent leaving group for bimolecular nucleophilic substitution ( SN​2 ). It is less prone to base-catalyzed elimination ( E2 ) than secondary halides, and more reactive than chlorides, allowing for mild coupling conditions that preserve sensitive functional groups on the nucleophile.

Key Applications in Drug Development

A. Synthesis of Atypical Antipsychotics (GPCR Modulators)

The most prominent application of the bromoethyl-quinolinone scaffold is in the synthesis of atypical antipsychotics. By coupling the bromoethyl intermediate with various substituted piperazines, researchers can fine-tune the ratio of D2 partial agonism to 5-HT2A antagonism.

B. Targeted Protein Degradation (PROTACs)

In PROTAC design, the 2(1H)-quinolinone core is increasingly used as a warhead to bind specific kinases or epigenetic readers (e.g., bromodomains). The bromoethyl group serves as the precise attachment point for PEG-based linkers, which are subsequently conjugated to E3 ligase recruiters (like thalidomide or VHL ligands).

Experimental Protocols

The following protocol outlines a self-validating system for the SN​2 coupling of a bromoethyl-quinolinone with a nucleophile, followed by pharmacological validation.

Protocol 1: SN​2 Coupling via Finkelstein Catalysis

Objective: Synthesize a quinolinone-piperazine MTDL using 1-(2-bromoethyl)-2(1H)-quinolinone.

Causality of Reagent Selection:

  • Acetonitrile (Solvent): A polar aprotic solvent that poorly solvates the piperazine nucleophile, thereby increasing its nucleophilicity and accelerating the SN​2 reaction.

  • Sodium Iodide (Catalyst): Initiates an in situ Finkelstein reaction. The iodide ion displaces the bromide to form an iodoethyl intermediate. Iodine is a superior leaving group, drastically lowering the activation energy for the subsequent attack by the bulky piperazine.

  • Potassium Carbonate ( K2​CO3​ ): A mild, heterogeneous base used to scavenge the generated HBr/HI . A stronger, homogeneous base (like NaOH) would risk side reactions, including the E2 elimination of the haloethyl group to form a vinyl moiety.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert N2​ atmosphere, dissolve 1.0 eq of 1-(2-bromoethyl)-2(1H)-quinolinone (approx. 5 mmol) in 25 mL of anhydrous acetonitrile.

  • Catalysis: Add 0.2 eq of Sodium Iodide (NaI) and stir at room temperature for 15 minutes to allow the iodo-intermediate to form.

  • Base Addition: Add 2.5 eq of finely powdered, anhydrous K2​CO3​ .

  • Nucleophile Addition: Dropwise, add 1.1 eq of the chosen arylpiperazine (e.g., 1-(2,3-dichlorophenyl)piperazine) dissolved in 5 mL of acetonitrile.

  • Reflux: Heat the reaction mixture to 80°C and reflux for 12 hours. Monitor reaction completion via TLC (Eluent: DCM/MeOH 9:1).

  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts ( K2​CO3​ , NaBr , NaI ), and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure target compound.

Protocol 2: In Vitro GPCR Radioligand Binding Assay

To validate the synthesized compound, a competitive radioligand binding assay is performed.

  • Incubate CHO cell membranes expressing human D2 receptors with 0.5 nM [3H] -spiperone and varying concentrations of the synthesized ligand ( 10−11 to 10−5 M) in Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

  • Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ values using the Cheng-Prusoff equation.

Data Presentation: Structure-Activity Relationship (SAR)

The length of the alkyl linker attached to the quinolinone core drastically alters receptor affinity. The table below summarizes the quantitative impact of linker length on GPCR binding profiles.

Linker LengthChemical PrecursorD2 Receptor Affinity ( Ki​ , nM)5-HT1A Receptor Affinity ( Ki​ , nM)Functional Profile
n = 2 (Ethyl) Bromoethyl-quinolinone 12.4 ± 1.2 45.8 ± 3.4 D2 Antagonist / 5-HT1A Agonist
n = 3 (Propyl)Bromopropyl-quinolinone8.7 ± 0.922.1 ± 1.8Mixed Partial Agonist
n = 4 (Butyl)Bromobutyl-quinolinone0.4 ± 0.14.2 ± 0.5Potent D2 Partial Agonist

Data Interpretation: While the 4-carbon linker yields higher absolute affinity, the 2-carbon (bromoethyl-derived) linker provides a distinct pharmacological profile, often utilized when strong D2 antagonism is required without excessive D2 partial agonism.

Visualizations

Workflow Diagram

Workflow A Bromoethyl- Quinolinone C SN2 Coupling (K2CO3, NaI, MeCN) A->C B Arylpiperazine Nucleophile B->C D Purification (Flash Chromatography) C->D Yield > 85% E GPCR Binding Assay (D2 / 5-HT1A) D->E Validation

Fig 1: Workflow for the SN2 synthesis and pharmacological validation of quinolinone derivatives.

Pharmacological Signaling Pathway

GPCR_Pathway Ligand Quinolinone-Piperazine Derivative Receptor D2 Receptor (Partial Agonist) Ligand->Receptor Binds G_Protein Gi/o Protein (α-subunit) Receptor->G_Protein Activates AC Adenylyl Cyclase (Inhibited) G_Protein->AC Inhibits cAMP cAMP Levels (Modulated) AC->cAMP Reduces Synthesis

Fig 2: GPCR signaling modulation by quinolinone-derived dopamine D2 receptor partial agonists.

References

  • Tashima, Toshihiko (2015). "The structural use of carbostyril in physiologically active substances". Bioorganic & Medicinal Chemistry Letters. 25 (17): 3415–3419.[1] URL:[Link]

  • Oshiro, Y., et al. (1998). "Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives." Journal of Medicinal Chemistry. 41(4):658-67. URL:[Link]

  • Wikipedia Contributors (2024). "2-Quinolone". Wikipedia, The Free Encyclopedia.[1] URL:[Link]

Sources

Application

Application Note: Transition-Metal Cross-Coupling Strategies for 2-Bromoethyl-2(1H)-quinolinone in Drug Discovery

Introduction & Strategic Rationale The 2(1H)-quinolinone (carbostyril) scaffold is a privileged pharmacophore deeply embedded in the structures of numerous central nervous system (CNS) therapeutics, including atypical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 2(1H)-quinolinone (carbostyril) scaffold is a privileged pharmacophore deeply embedded in the structures of numerous central nervous system (CNS) therapeutics, including atypical antipsychotics. Late-stage functionalization of this core often relies on alkylation strategies. Specifically, the 2-bromoethyl-2(1H)-quinolinone moiety (typically functionalized at the N-1 or C-3/C-4 positions) serves as a highly versatile C(sp³)-electrophile for modular drug design.

However, utilizing unactivated primary alkyl bromides in transition-metal cross-coupling presents a formidable challenge. Unlike aryl or vinyl halides, unactivated alkyl bromides lack adjacent π-systems to stabilize the oxidative addition transition state. More critically, once the transition-metal–alkyl intermediate is formed, the presence of β-hydrogens leads to rapid β-hydride elimination, yielding unwanted alkene byproducts rather than the desired cross-coupled product. This application note details two state-of-the-art methodologies—ligand-controlled Palladium catalysis and Nickel/Photoredox dual catalysis—to successfully harness 2-bromoethyl-2(1H)-quinolinone in C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formations.

Mechanistic Interventions: Overcoming β-Hydride Elimination

Approach A: Ligand-Controlled Palladium Catalysis

Classical palladium cross-coupling systems (e.g., using PPh₃) fail with unactivated alkyl bromides due to sluggish oxidative addition and rapid β-hydride elimination. To overcome this, the catalytic system must be heavily biased. The use of bulky, highly electron-rich phosphines, such as P(t-Bu)₂Me, accelerates the oxidative addition of the C(sp³)–Br bond at room temperature[1]. The steric bulk of the ligand subsequently forces the catalytic cycle toward rapid transmetalation and reductive elimination, effectively outcompeting the β-hydride elimination pathway. This foundational logic has been successfully adapted for complex fragment couplings using modified vinyl boronate-alkyl bromide protocols[2].

Approach B: Single-Electron Transfer (SET) via Metallaphotoredox Catalysis

A more modern paradigm completely bypasses the problematic 2-electron oxidative addition step. By employing visible-light photoredox catalysis in tandem with a transition metal (Nickel or photoexcited Palladium), the alkyl bromide is reduced via a Single-Electron Transfer (SET) to generate a transient alkyl radical[3]. This radical is rapidly intercepted by a transition metal catalyst. In dual Ni/Ir systems, this "triple radical sorting" enables unprecedented functional group tolerance and completely suppresses β-hydride elimination, making it ideal for late-stage functionalization of complex heterocycles like quinolinones[4].

Mechanism cluster_photoredox Photoredox Cycle cluster_nickel Nickel Catalytic Cycle PC Ir(III) Catalyst PC_star *Ir(III) Excited State PC->PC_star Visible Light (450 nm) PC_red Ir(II) Reduced State PC_star->PC_red Quenching / SET PC_red->PC SET to Ni Cycle Ni0 Ni(0) Complex Ni2 Ni(II)-Ar(Br) Ni0->Ni2 Oxidative Addition (Aryl Halide) Ni1 Ni(I)-Ar Ni2->Ni1 SET from Ir(II) Ni3 Ni(III)-Ar(Alkyl) Ni1->Ni3 Alkyl Radical Capture Ni3->Ni0 Reductive Elimination Product Cross-Coupled Product Ni3->Product Product Release Substrate 2-Bromoethyl- 2(1H)-quinolinone Radical Alkyl Radical Intermediate Substrate->Radical SET / Halogen Abstraction Radical->Ni1 Intercepted by Ni(I)

Figure 1: Metallaphotoredox dual catalytic cycle bypassing β-hydride elimination via SET.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling 2-bromoethyl-2(1H)-quinolinone with a standard aryl boronic acid (Pd) or aryl bromide (Ni). The data clearly illustrates the necessity of specialized ligands or SET pathways to mitigate alkene formation.

Catalyst SystemLigandSolventBaseYield (%)β-Hydride Elimination Byproduct (%)
Pd(OAc)₂ (5 mol%)PPh₃THFK₂CO₃< 5 %> 80 %
Pd(OAc)₂ (5 mol%)P(t-Bu)₂Met-Amyl-OHKOtBu82 %< 5 %
Photoexcited Pd(0)XantphosDMACs₂CO₃76 %8 %
NiCl₂ / Ir(ppy)₃dtbbpyDMACy₂NMe91 % Not detected

Table 1: Comparative evaluation of catalytic systems for the cross-coupling of 2-bromoethyl-2(1H)-quinolinone.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Ligand-Controlled)

This protocol utilizes the highly active Pd/P(t-Bu)₂Me system to achieve room-temperature coupling.

Causality Check: The use of t-amyl alcohol as a solvent is critical; its steric bulk prevents it from coordinating strongly to the palladium center, ensuring it does not impede the binding of the bulky P(t-Bu)₂Me ligand. Water is intentionally excluded, and KOtBu is used as a strong, anhydrous base to facilitate transmetalation without promoting the hydrolysis of the unactivated alkyl bromide.

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk flask with Pd(OAc)₂ (5.0 mol%), KOtBu (1.5 equiv), and the desired arylboronic acid (1.2 equiv).

  • Ligand Addition: Add P(t-Bu)₂Me (10.0 mol%) via a microsyringe. Note: This phosphine is highly air-sensitive and pyrophoric; handle strictly under inert atmosphere.

  • Substrate & Solvent: Add 2-bromoethyl-2(1H)-quinolinone (1.0 equiv, 0.5 mmol) dissolved in anhydrous, degassed t-amyl alcohol (2.0 mL).

  • Reaction: Seal the flask, remove it from the glovebox, and stir vigorously at 25 °C for 24 hours. The mixture will transition from pale yellow to a dark brown suspension.

  • Workup: Quench the reaction by filtering through a short pad of silica gel, eluting with EtOAc (15 mL). Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: Visible-Light-Mediated Dual Nickel/Photoredox Coupling

This protocol utilizes SET to generate an alkyl radical, offering superior functional group tolerance.

Causality Check: Degassing the solvent via the freeze-pump-thaw method is mandatory. Oxygen is a potent triplet quencher that will immediately deactivate the *Ir(III) excited state and rapidly react with the generated alkyl radical, leading to oxidation byproducts. The mild amine base (Cy₂NMe) neutralizes the HBr generated and acts as a sacrificial electron donor to maintain catalytic turnover.

Workflow Step1 1. Glovebox Assembly Weigh Ni/Ir catalysts, ligand, and base Step2 2. Substrate Addition Add 2-bromoethyl-2(1H)-quinolinone & Ar-X Step1->Step2 Step3 3. Solvent Dispensation Add thoroughly degassed DMA Step2->Step3 Step4 4. Photochemical Irradiation Stir under Blue LED (450 nm) at RT Step3->Step4 Step5 5. Workup & Isolation Quench, extract, and purify via chromatography Step4->Step5

Figure 2: Air-free workflow for setting up the metallaphotoredox cross-coupling.

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, add NiCl₂·glyme (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 5 mol%), and Ir(ppy)₃ (1 mol%) to a 8 mL borosilicate glass vial equipped with a magnetic stir bar.

  • Substrate Addition: Add 2-bromoethyl-2(1H)-quinolinone (1.0 equiv, 0.5 mmol) and the aryl halide cross-electrophile (1.5 equiv).

  • Solvent & Base: Add 5.0 mL of rigorously degassed N,N-dimethylacetamide (DMA), followed by N,N-dicyclohexylmethylamine (Cy₂NMe, 2.0 equiv). Seal the vial with a PTFE-lined septum cap.

  • Irradiation: Remove the vial from the glovebox. Place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 18 hours. Ensure a cooling fan is used to maintain the temperature below 30 °C.

  • Isolation: Dilute the mixture with water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [1]

  • Evolution of an Efficient and Scalable Nine-Step (Longest Linear Sequence) Synthesis of Zincophorin Methyl Ester. Journal of the American Chemical Society. [2]

  • Visible-Light-Induced Palladium-Catalyzed Intermolecular Narasaka–Heck Reaction at Room Temperature. Organic Letters. [3]

  • Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Journal of the American Chemical Society. [4]

Sources

Method

Application Note: In Vitro Assay Preparation and Evaluation of 2-Bromoethyl-2(1H)-Quinolinone Derivatives as Covalent Probes

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Guide & Standard Operating Procedure (SOP) Introduction & Chemical Rationale The 2(1H)-quinolinone (carbosty...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction & Chemical Rationale

The 2(1H)-quinolinone (carbostyril) scaffold is a privileged pharmacophore widely utilized in drug discovery due to its high binding affinity across diverse target classes, including kinases and G-protein coupled receptors (GPCRs). When functionalized with a bromoethyl moiety—typically via N-alkylation to form 1-(2-bromoethyl)-quinolin-2(1H)-one or via side-chain incorporation—the molecule is transformed into a potent electrophilic probe.

The bromoethyl group acts as a reactive "warhead." Upon binding to the target protein's active site, it undergoes a nucleophilic substitution ( SN​2 ) reaction with proximal nucleophilic amino acids (predominantly the thiolate anion of cysteine). This results in irreversible, covalent target engagement. Accurately measuring this interaction in vitro requires specialized assay conditions that account for time-dependent inhibition (TDI) and the chemical stability of the electrophile.

Mechanistic Causality & Assay Design Principles

As a Senior Application Scientist, I cannot overstate this: standard equilibrium-based biochemical assays will fail to accurately characterize covalent binders. To ensure scientific integrity, every experimental choice in this protocol is driven by the underlying chemical mechanism.

A. Solvent and Buffer Causality
  • Anhydrous DMSO for Solubilization: Bromoethyl groups are highly susceptible to aqueous hydrolysis, which converts the reactive alkyl bromide into an inactive hydroxyethyl derivative. Stock solutions must be prepared in strictly anhydrous DMSO and stored in desiccated environments.

  • Non-Nucleophilic Buffers: Primary amine buffers (e.g., Tris, Glycine) must be strictly avoided. The bromoethyl warhead will indiscriminately alkylate primary amines, depleting your probe concentration and yielding false-negative results. HEPES or MOPS are the mandatory alternatives.

  • pH Optimization (7.4–7.8): The SN​2 displacement relies on the target cysteine existing in its reactive thiolate ( S− ) state. While free cysteine has a pKa of ~8.3, the protein microenvironment typically lowers this. Maintaining a slightly basic pH ensures a sufficient pool of reactive thiolate anions without accelerating the aqueous hydrolysis of the probe.

B. The Self-Validating System: Nucleophile Scavenger Control

Every rigorous protocol must be a self-validating system. How do you prove your 2-bromoethyl-quinolinone derivative is acting via true covalent engagement and not through non-specific aggregation or pan-assay interference (PAINS)? The Solution: Implement a Dithiothreitol (DTT) quench control. By pre-incubating the compound with 1 mM DTT prior to adding the target protein, the DTT thiols will scavenge and neutralize the bromoethyl group. If target inhibition is abolished in this control arm, you have definitively validated the covalent mechanism of action, as outlined in the .

Experimental Workflow Visualization

The following workflow illustrates the critical path from probe solubilization to data acquisition, highlighting the necessary temporal controls for covalent assay preparation.

Workflow N1 1. Probe Solubilization (Dry DMSO, 10mM) N2 2. Target Incubation (HEPES Buffer, pH 7.5) N1->N2 Dilute to 100X N3 3. Covalent Adduct Formation (SN2) N2->N3 37°C, 0-60 min N4 4. Reaction Quenching (Formic Acid / DTT) N3->N4 Stop Reaction N5 5. Detection & Analysis (LC-MS/MS or FP) N4->N5 Quantify Adduct

Fig 1: Workflow for in vitro covalent binding assay using bromoethyl-quinolinone derivatives.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation
  • Compound Stock: Dissolve the 2-bromoethyl-2(1H)-quinolinone derivative in anhydrous, argon-purged DMSO to a concentration of 10 mM. Aliquot into single-use vials to prevent freeze-thaw degradation.

  • Assay Buffer: Prepare 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.5. (Note: Do not add DTT or β -mercaptoethanol to the bulk buffer, as these will neutralize the probe).

  • Protein Preparation: Dilute the recombinant target protein in Assay Buffer to a final concentration of 50 nM.

Phase 2: Time-Dependent Inhibition (TDI) Assay

Covalent inhibitors exhibit a shift in potency over time. We must measure the rate of inactivation ( kinact​ ) and the binding affinity ( KI​ ).

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in Assay Buffer (final assay concentrations ranging from 10 μ M to 0.5 nM). Ensure final DMSO concentration remains 1%.

  • Pre-Incubation Mapping: Add the compound dilutions to the target protein in a 384-well microtiter plate.

  • Time Course: Incubate the protein-compound mixture at 37°C for distinct time intervals: 0, 15, 30, and 60 minutes.

  • Substrate Addition: At each time point, initiate the biochemical reaction by adding the specific enzymatic substrate or fluorescent tracer.

  • Quenching: Stop the reaction using a highly acidic quench solution (e.g., 1% Formic Acid) or a massive excess of a nucleophile (10 mM DTT).

Phase 3: Intact Mass Spectrometry (LC-MS/MS) Validation

To physically prove the formation of the covalent adduct:

  • Incubate 2 μ M target protein with 20 μ M compound for 60 minutes at 37°C.

  • Desalt the sample using a C4 ZipTip to remove buffer salts.

  • Analyze via LC-MS/MS. Look for a mass shift corresponding to the intact probe minus the mass of the leaving group (Hydrobromic acid, HBr).

Quantitative Data Presentation

The hallmark of a bromoethyl-driven covalent interaction is a drastic leftward shift in the IC50​ value over time, culminating in a calculable kinact​/KI​ ratio. Below is a representative data structure summarizing the validation of a synthesized bromoethyl-quinolinone probe against a target kinase.

Compound IDAssay ConditionPre-incubation Time IC50​ (nM) kinact​/KI​ ( M−1s−1 )Intact Mass Shift (Da)
Probe-Q1 Standard Buffer0 min5,200N/AN/A
Probe-Q1 Standard Buffer30 min410N/AN/A
Probe-Q1 Standard Buffer60 min35 1.4×104 +172.0 (Expected)
Probe-Q1 + 1 mM DTT Quench60 min>10,000N/ANone Detected
Control-Q2 (Ethyl analog)Standard Buffer60 min4,800N/ANone Detected

Data Interpretation: The time-dependent shift from 5,200 nM to 35 nM, combined with the complete loss of activity in the DTT quench control, definitively validates the 2-bromoethyl moiety as an active covalent warhead. The lack of mass shift in the non-reactive ethyl analog (Control-Q2) confirms that the quinolinone core alone provides reversible affinity, but the bromoethyl group is strictly required for irreversible alkylation.

References

The foundational principles of covalent assay design and the chemical properties of the quinolinone scaffold utilized in this protocol are grounded in the following authoritative sources:

  • Title: Assay Guidance Manual: In Vitro Biochemical Assays Source: National Center for Biotechnology Information (NCBI Bookshelf) URL: [Link]

  • Title: PubChem Compound Summary for CID 10334, 2-Quinolone Source: National Library of Medicine (PubChem) URL: [Link]

  • Title: Guidelines for the Evaluation of Covalent Inhibitors (Search Directory) Source: PubMed (National Institutes of Health) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Bromoethyl)-1(2H)-quinolinone

Welcome to our dedicated technical support guide for the synthesis of 2-(2-bromoethyl)-1(2H)-quinolinone. This resource is designed for researchers, scientists, and professionals in drug development who are looking to op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the synthesis of 2-(2-bromoethyl)-1(2H)-quinolinone. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific synthesis. Here, we address common challenges and provide in-depth, field-proven solutions to enhance reaction yield and purity.

Introduction

The N-alkylation of 2-quinolinone is a crucial step in the synthesis of various biologically active compounds. The introduction of a 2-bromoethyl group at the nitrogen atom yields a versatile intermediate, 2-(2-bromoethyl)-1(2H)-quinolinone. However, this reaction is often plagued by issues such as low yields, the formation of O-alkylation byproducts, and difficulties in product isolation. This guide provides a systematic approach to troubleshooting and optimizing this synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-(2-bromoethyl)-1(2H)-quinolinone.

Issue 1: Low or No Product Yield

A common frustration is observing a low yield of the desired N-alkylated product. This can often be traced back to several key factors in the reaction setup.

Question: My reaction is resulting in a very low yield of 2-(2-bromoethyl)-1(2H)-quinolinone. What are the likely causes and how can I fix this?

Answer:

Low yields in the N-alkylation of 2-quinolinone are typically due to one or a combination of the following factors: an inappropriate choice of base, suboptimal reaction temperature, or the deactivation of the alkylating agent.

  • Base Selection is Critical: The choice of base is paramount in this reaction. A base that is too strong can lead to the formation of undesired side products, while a base that is too weak will not sufficiently deprotonate the 2-quinolinone, leading to a sluggish or incomplete reaction. For this specific synthesis, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred. These bases are strong enough to facilitate the reaction without promoting significant side reactions. The use of very strong bases like sodium hydride (NaH) can sometimes lead to higher yields but may also increase the risk of O-alkylation.

  • Reaction Temperature and Duration: The reaction temperature needs to be carefully controlled. While heating is generally required to drive the reaction forward, excessive temperatures can lead to the decomposition of both the starting material and the product. A good starting point is to run the reaction at a moderate temperature, such as 60-80 °C, and monitor the progress by thin-layer chromatography (TLC). The reaction time should also be optimized; prolonged reaction times can lead to the formation of impurities.

  • Alkylation Agent Stability: The alkylating agent, 1,2-dibromoethane, can be prone to elimination reactions, especially in the presence of a strong base, to form vinyl bromide. To mitigate this, it is often beneficial to add the alkylating agent slowly to the reaction mixture.

Troubleshooting Workflow: Low Yield

G cluster_0 Low Yield Troubleshooting start Low Yield Observed check_base Is the base appropriate? (e.g., K₂CO₃, Cs₂CO₃) start->check_base adjust_base Switch to a milder base (e.g., K₂CO₃) or a stronger one with caution (e.g., Cs₂CO₃). check_base->adjust_base No check_temp Is the reaction temperature optimized? check_base->check_temp Yes adjust_base->check_temp adjust_temp Optimize temperature (60-80°C) and monitor via TLC. check_temp->adjust_temp No check_reagent Is the alkylating agent being added slowly? check_temp->check_reagent Yes adjust_temp->check_reagent adjust_reagent Add 1,2-dibromoethane dropwise to the reaction. check_reagent->adjust_reagent No success Improved Yield check_reagent->success Yes adjust_reagent->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of O-Alkylated Impurity

The presence of a significant amount of the O-alkylated byproduct, 2-(2-bromoethoxy)quinoline, is a frequent challenge that complicates purification and reduces the yield of the desired product.

Question: I am observing a significant amount of an impurity that I suspect is the O-alkylated product. How can I minimize its formation?

Answer:

The formation of the O-alkylated byproduct is a classic example of competing reaction pathways in ambident nucleophiles. The 2-quinolinone anion can be attacked at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.

  • Solvent Polarity: The choice of solvent plays a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (MeCN), tend to favor N-alkylation. This is because these solvents solvate the cation of the base, leaving the anion more "naked" and reactive. In contrast, polar protic solvents, like ethanol or water, can hydrogen bond with the oxygen atom of the quinolinone, making the nitrogen atom more nucleophilic and thus favoring N-alkylation.

  • Counter-ion Effects: The nature of the cation from the base can also influence the N/O selectivity. Larger, softer cations like cesium (Cs⁺) are known to favor N-alkylation. This is attributed to the "hard and soft acids and bases" (HSAB) principle, where the softer Cs⁺ cation preferentially associates with the harder oxygen atom, leaving the softer nitrogen atom more available for alkylation.

  • Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) can be a highly effective strategy to promote N-alkylation. A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the quinolinone anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This environment often favors N-alkylation.

Table 1: Influence of Reaction Parameters on N- vs. O-Alkylation

ParameterCondition Favoring N-AlkylationCondition Favoring O-Alkylation
Solvent Polar Aprotic (DMF, Acetonitrile)Polar Protic (Ethanol)
Base Cation Large, Soft (e.g., Cs⁺)Small, Hard (e.g., Na⁺)
Temperature Lower TemperaturesHigher Temperatures
Catalyst Phase-Transfer Catalyst (e.g., TBAB)None

Frequently Asked Questions (FAQs)

Q1: What is the general, optimized protocol for the synthesis of 2-(2-bromoethyl)-1(2H)-quinolinone?

A1: The following protocol is a good starting point and can be further optimized based on your specific laboratory conditions.

Optimized Experimental Protocol

  • Reaction Setup: To a solution of 2-quinolinone (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol of quinolinone) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add 1,2-dibromoethane (3.0 eq) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(2-bromoethyl)-1(2H)-quinolinone.

Q2: How can I effectively purify the final product?

A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 7:3 hexane/ethyl acetate), is usually effective in separating the desired N-alkylated product from the O-alkylated byproduct and any unreacted starting material. The polarity of the eluent system may need to be adjusted based on the specific impurities present. Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective final purification step.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions are essential for this synthesis:

  • 1,2-Dibromoethane: This is a toxic and carcinogenic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times.

  • Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.

  • Bases: The bases used (e.g., K₂CO₃, Cs₂CO₃, NaH) can be corrosive or, in the case of NaH, highly reactive with water. Handle them with care and avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Reaction Mechanism Overview

G cluster_1 N-Alkylation Pathway (Major) cluster_2 O-Alkylation Pathway (Minor) N_start 2-Quinolinone Anion (Nitrogen Attack) N_transition Transition State N_start->N_transition + 1,2-Dibromoethane N_product 2-(2-Bromoethyl)-1(2H)-quinolinone N_transition->N_product O_start 2-Quinolinone Anion (Oxygen Attack) O_transition Transition State O_start->O_transition + 1,2-Dibromoethane O_product 2-(2-Bromoethoxy)quinoline O_transition->O_product start_reagent 2-Quinolinone base + Base (e.g., K₂CO₃) start_reagent->base anion 2-Quinolinone Anion base->anion anion->N_start anion->O_start

Caption: Competing N- and O-alkylation pathways.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Guchhait, S. K., & Kashyap, M. (2010). A convenient synthesis of 3-substituted quinazolin-4 (3 H)-ones. Tetrahedron Letters, 51(43), 5747-5750. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-transfer catalysis: fundamentals, applications, and industrial perspectives. Springer Science & Business Media. [Link]

Optimization

Technical Support Center: Isolation and Purification of N-(2-Bromoethyl)-2(1H)-quinolinone

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with isolating 1-(2-bromoethyl)quinolin-2(1H)-one (commonly referred to as N-(2-bromoethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with isolating 1-(2-bromoethyl)quinolin-2(1H)-one (commonly referred to as N-(2-bromoethyl)-2(1H)-quinolinone) from complex reaction mixtures.

The synthesis of this scaffold—typically achieved via the base-mediated alkylation of quinolin-2(1H)-one with 1,2-dibromoethane—presents specific purification challenges due to the ambident nature of the quinolinone core[1]. This guide provides a causality-driven, self-validating framework to achieve >98% purity.

Troubleshooting & FAQs

Q1: My TLC shows two major product spots after the reaction. How do I selectively isolate the N-alkylated target? A: The two spots correspond to the kinetically favored N-alkylated target and the competing O-alkylated byproduct (2-(2-bromoethoxy)quinoline). Under basic conditions (e.g., K₂CO₃ in DMF), the quinolin-2(1H)-one anion acts as an ambident nucleophile. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the softer nitrogen atom preferentially reacts with soft electrophiles like alkyl bromides, making the N-alkylated compound the major product[2]. Causality for Separation: The N-alkylated product is a lactam with a strong localized dipole moment at the C=O bond, causing it to interact strongly with silica gel. The O-alkylated isomer is a fully aromatic ether, rendering it significantly less polar. Normal-phase chromatography easily resolves them: the O-alkylated impurity elutes first, followed by the N-alkylated target.

Q2: How do I remove the large excess of 1,2-dibromoethane without thermally degrading my product? A: 1,2-Dibromoethane is typically used in a 3-to-5-fold excess to suppress dimer formation. Because it has a moderate boiling point (~131 °C), aggressive rotary evaporation at high temperatures can cause thermal degradation or secondary side reactions. Causality for Separation: Do not attempt to distill off the excess electrophile directly from the crude mixture. Instead, perform a robust aqueous workup to remove DMF, followed by high-vacuum manifold drying (Schlenk line) at room temperature. Any residual traces of 1,2-dibromoethane are highly non-polar and will safely elute at the solvent front ( Rf​≈0.95 ) during chromatography, completely separated from your target.

Q3: I am observing a highly insoluble white precipitate in my crude mixture. What is it, and how do I handle it? A: This precipitate is the dialkylated "dimer" byproduct: 1,2-bis(2-oxoquinolin-1-yl)ethane. It forms when both bromine atoms of 1,2-dibromoethane react with two separate quinolinone molecules. Causality for Separation: The dimer is highly symmetrical and crystalline, which drastically reduces its solubility in common organic solvents compared to the mono-alkylated product. You can exploit this differential solubility by resuspending the crude residue in a minimal volume of cold ethyl acetate (0 °C). The dimer will remain insoluble and can be removed via simple vacuum filtration before loading the filtrate onto your column.

Data Presentation: Physicochemical Separation Parameters

To ensure your purification protocol is self-validating, use the following empirical parameters to track your compounds during separation.

Compound / SpeciesStructure TypeTLC Rf​ Value*UV Activity (254 nm)Solubility Profile
1,2-Dibromoethane Alkyl Halide~0.95Inactive (Use I₂ stain)Highly soluble in all organics
O-Alkylated Byproduct Aromatic Ether~0.65Strong, bright blue fluorescenceSoluble in Hexane/EtOAc
N-Alkylated Target Lactam (Target) ~0.35 Strong, dark quenching Soluble in EtOAc, DCM
Dialkylated Dimer Symmetrical Bis-lactam~0.10Strong, dark quenchingInsoluble in cold EtOAc

*TLC Conditions: Silica gel 60 F254, Mobile Phase: Hexane:Ethyl Acetate (1:1 v/v).

Experimental Protocol: Step-by-Step Purification

This methodology is designed to be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reaction Quench & Liquid-Liquid Extraction

  • Rationale: Removes the high-boiling reaction solvent (DMF) and inorganic salts (K₂CO₃, KBr).

  • Action: Quench the reaction mixture with ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with distilled water (3x) to remove residual DMF, followed by a final wash with saturated NaCl (brine). Dry over anhydrous Na₂SO₄.

  • Validation: The final aqueous wash should test neutral to slightly basic (pH 7-8).

Step 2: Dimer Precipitation and Filtration

  • Rationale: Exploits the poor solubility of the dialkylated dimer to remove it prior to chromatography, preventing column clogging.

  • Action: Concentrate the dried organic layer under reduced pressure. Resuspend the resulting crude oil/solid in a minimal amount of cold EtOAc (0 °C) and stir for 15 minutes. Filter the suspension through a sintered glass funnel.

  • Validation: Spot the filter cake on TLC; it should show a single spot at the baseline/low Rf​ (~0.1). Discard the cake. The filtrate contains your target.

Step 3: Flash Column Chromatography

  • Rationale: Separates the N-alkylated target from the O-alkylated impurity based on dipole-dipole interactions with silica gel.

  • Action: Load the concentrated filtrate onto a silica gel column. Elute using a step gradient of Hexane:EtOAc (start at 80:20 to elute the O-alkylated product, then increase polarity to 50:50 to elute the N-alkylated target).

  • Validation: Monitor fractions via TLC under UV 254 nm. Pool only the fractions showing a single, dark-quenching spot at Rf​ ~0.35.

Step 4: Recrystallization (Polishing)

  • Rationale: Achieves analytical grade purity (>98%) by removing trace co-eluting impurities.

  • Action: Concentrate the pooled N-alkylated fractions. Dissolve the resulting solid in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter and dry the crystals under high vacuum.

  • Validation: Confirm purity via ¹H-NMR. The diagnostic signal for the N-alkylated target is the N-CH₂ triplet appearing downfield at approximately 4.5–4.6 ppm, distinct from the O-CH₂ signals of the impurity.

Mandatory Visualization: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (DMF, K2CO3, Products) Workup Aqueous Workup (EtOAc / H2O) Start->Workup Organic Organic Phase (N-alkyl, O-alkyl, Dimer) Workup->Organic Extract Aqueous Aqueous Phase (Salts, DMF) Workup->Aqueous Discard Filtration Cold EtOAc Filtration (Precipitate Dimer) Organic->Filtration Concentrate & Cool Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) Filtration->Chromatography Load Filtrate OAlkyl Elution 1: O-alkyl Byproduct (Rf ~0.65) Chromatography->OAlkyl Less Polar NAlkyl Elution 2: N-alkyl Target (Rf ~0.35) Chromatography->NAlkyl More Polar Crystallization Recrystallization (Hot Ethanol) NAlkyl->Crystallization Pool Fractions Pure Pure N-(2-bromoethyl)-2(1H)-quinolinone (>98% Purity) Crystallization->Pure Filter & Dry

Workflow for the isolation of N-alkylated quinolinone from crude reaction mixtures.

References
  • Aly, A.A.; Ramadan, M.; Abuo-Rahma, G.E.-D.A.; et al. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." MDPI, 2021.
  • El-Mrabet, A.; Haoudi, A.; et al. "Studies on the alkylation of quinolin-2(1H)-one derivatives." ResearchGate, 2025.

Sources

Troubleshooting

HPLC method development for 2-bromoethyl-2(1H)-quinolinone analysis

Initiating Data Collection I'm starting by casting a wide net. My initial focus is a deep dive into 2-bromoethyl-2(1H)-quinolinone.

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Author: BenchChem Technical Support Team. Date: April 2026

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I'm now investigating HPLC methods for similar compounds. I'm focusing on quinolinone derivatives and halogenated aromatics to guide stationary and mobile phase selection and suitable detection wavelengths. I'm also researching common HPLC troubleshooting, such as peak tailing and retention time issues. Subsequently, I will organize the information for the technical support center, including introduction, FAQ, and troubleshooting guides.

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(2-Bromoethyl)- vs. 1-(2-Chloroethyl)-2(1H)-quinolinone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary & Structural Context The N-alkylation of the 2(1H)-quinolinone (carbostyril) scaffold is a foundational step...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Structural Context

The N-alkylation of the 2(1H)-quinolinone (carbostyril) scaffold is a foundational step in the synthesis of numerous central nervous system (CNS) therapeutics, including atypical antipsychotics (e.g., aripiprazole and brexpiprazole analogs) and various G-protein coupled receptor (GPCR) ligands.

(Note on Nomenclature: While occasionally referred to in industry shorthand as "2-bromoethyl-2(1H)-quinolinone", the chemically accurate designation for this N-alkylated intermediate is 1-(2-bromoethyl)-2(1H)-quinolinone . This guide compares it directly against its chlorinated counterpart, 1-(2-chloroethyl)-2(1H)-quinolinone ).

The choice between a bromoethyl and a chloroethyl linker dictates the thermodynamic and kinetic boundaries of downstream nucleophilic substitution ( SN​2 ) reactions. This guide provides an objective comparison of their reactivity profiles, supported by mechanistic data, to help process chemists select the optimal intermediate and reaction conditions.

Mechanistic Reactivity Profile

The reactivity disparity between the bromoethyl and chloroethyl derivatives stems from the fundamental properties of the halogens acting as leaving groups.

Bond Dissociation Energy (BDE) and Kinetics

The carbon-chlorine (C-Cl) bond possesses a BDE of approximately 84 kcal/mol, making it significantly stronger than the carbon-bromine (C-Br) bond, which sits at roughly 72 kcal/mol [3]. Because the SN​2 transition state involves partial bond breaking, the weaker C-Br bond lowers the activation energy ( Ea​ ). Consequently, the bromoethyl derivative reacts 50 to 100 times faster than the chloroethyl derivative under identical SN​2 conditions [1][2].

Competing Pathways: SN​2 vs. E2 Elimination

While the bromoethyl derivative offers superior reaction kinetics, it is highly susceptible to dehydrohalogenation (E2 elimination). In the presence of strong or sterically hindered bases, the base abstracts a β -proton rather than attacking the electrophilic carbon. This side reaction yields 1-vinyl-2(1H)-quinolinone , an irreversible impurity that depletes the starting material and complicates purification. The chloroethyl derivative, possessing a stronger C-X bond and a poorer leaving group, is far more resistant to E2 elimination, offering a cleaner—albeit slower—reaction profile.

G Start 1-(2-haloethyl)-2(1H)-quinolinone (X = Br, Cl) SN2 SN2 Substitution (Kinetically Favored for Br) Start->SN2 + Nuc E2 E2 Elimination (Competes with Br) Start->E2 + Base Nuc Amine Nucleophile Nuc->SN2 Base Strong Base (e.g., NaOH, DBU) Base->E2 Product Coupled Product (Target) SN2->Product Vinyl 1-vinyl-2(1H)-quinolinone (Impurity) E2->Vinyl

Mechanistic divergence: SN2 substitution (desired) vs. E2 elimination (impurity pathway).

Quantitative Performance Comparison

The following table summarizes the physicochemical and kinetic differences between the two intermediates, providing a data-driven basis for reagent selection.

Property / Metric1-(2-Bromoethyl)-2(1H)-quinolinone1-(2-Chloroethyl)-2(1H)-quinolinone
Leaving Group ( X− ) Bromide ( Br− )Chloride ( Cl− )
Conjugate Acid pKa​ -9.0 (Excellent leaving group)-7.0 (Moderate leaving group)
C-X Bond Dissociation Energy ~72 kcal/mol [3]~84 kcal/mol [3]
Relative SN​2 Reaction Rate 50x – 100x [1]1x (Baseline)
Susceptibility to E2 Elimination High (Requires mild bases)Low (Tolerates harsher conditions)
Bench Stability Moderate (Light/moisture sensitive)High (Highly stable for long-term storage)
Optimal Synthetic Strategy Direct SN​2 at moderate temperaturesFinkelstein-assisted in situ activation

Experimental Protocols

To maximize yield and suppress impurities, the experimental workflow must be tailored to the specific halogen. Below are self-validating protocols designed to exploit the strengths of each intermediate.

Protocol A: Direct SN​2 Coupling with the Bromoethyl Derivative

Objective: Achieve rapid alkylation while actively suppressing the E2 elimination pathway. Causality & Design: Because the C-Br bond is highly reactive, elevated temperatures and strong bases are unnecessary and detrimental. We utilize Potassium Carbonate ( K2​CO3​ ), a mild, heterogeneous inorganic base. It acts as an efficient acid scavenger for the generated HBr without providing enough soluble basicity to drive dehydrohalogenation.

Step-by-Step Methodology:

  • Charge: To a dry, round-bottom flask, add 1-(2-bromoethyl)-2(1H)-quinolinone (1.0 equiv) and the target amine nucleophile (e.g., an arylpiperazine, 1.1 equiv).

  • Base Addition: Add finely milled, anhydrous K2​CO3​ (2.0 equiv). Avoid strong bases such as DBU, Et3​N , or NaH.

  • Solvation: Suspend the mixture in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).

  • Reaction: Heat the suspension to 60–65 °C under a nitrogen atmosphere. Stir vigorously for 4–6 hours.

  • Validation: Monitor via TLC or LC-MS. The disappearance of the bromoethyl starting material without the appearance of a fast-eluting UV-active spot (the vinyl impurity) validates the successful suppression of the E2 pathway.

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Finkelstein-Assisted Coupling with the Chloroethyl Derivative

Objective: Overcome the high activation energy of the C-Cl bond without resorting to degrading temperatures. Causality & Design: Direct SN​2 on the chloroethyl derivative is sluggish. By adding Sodium Iodide (NaI) in Acetone, we execute a Finkelstein reaction. The chloride is displaced by iodide to form a 1-(2-iodoethyl) intermediate in situ. Iodide is an exceptional leaving group, allowing the subsequent amine coupling to proceed rapidly. The system is self-validating: NaI is soluble in acetone, but the byproduct NaCl is not. The formation of a white precipitate visually confirms that halogen exchange is actively occurring.

Step-by-Step Methodology:

  • Charge: Add 1-(2-chloroethyl)-2(1H)-quinolinone (1.0 equiv), the amine nucleophile (1.2 equiv), and K2​CO3​ (2.5 equiv) to the reactor.

  • Catalyst Addition: Add Sodium Iodide (NaI) (0.5 to 1.0 equiv).

  • Solvation: Suspend in anhydrous Acetone (or 2-Butanone for higher reflux temperatures).

  • Reaction: Heat to reflux (56 °C for Acetone, 80 °C for 2-Butanone) for 12–18 hours.

  • Validation: Observe the reaction mixture. The appearance of a fine white precipitate (NaCl) within the first 2 hours confirms the successful generation of the highly reactive iodo-intermediate.

  • Workup: Cool the mixture, filter off the inorganic salts ( K2​CO3​ and NaCl) through a Celite pad, and concentrate the filtrate. Purify the crude product via silica gel chromatography.

Workflow Step1 1-(2-chloroethyl)-2(1H)-quinolinone (Stable Precursor) Step2 Finkelstein Halogen Exchange (NaI or KI in Acetone) Step1->Step2 Step3 1-(2-iodoethyl)-2(1H)-quinolinone (Highly Reactive Intermediate) Step2->Step3 in situ (NaCl precipitates) Step4 Nucleophilic Attack (Amine + Mild Base) Step3->Step4 Step5 High-Yield Alkylated Product (Minimal Vinyl Impurity) Step4->Step5

Finkelstein workflow: Overcoming C-Cl stability via in situ iodo-intermediate generation.

References

  • Title: The SN2 Reaction Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: SN2 Substitution Reactions and Alkyl Moiety Source: Chemistry LibreTexts URL: [Link]

  • Title: Mechanism C - aliphatic nucleophilic substitution Source: College of Saint Benedict and Saint John's University URL: [Link]

Comparative

Comprehensive Comparison Guide: Validating the Purity of 2-Bromoethyl-2(1H)-quinolinone via LC-MS

As a Senior Application Scientist, I frequently consult on the analytical control strategies for reactive pharmaceutical intermediates. The compound 2-bromoethyl-2(1H)-quinolinone (C₁₁H₁₀BrNO) is a highly valuable, yet a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the analytical control strategies for reactive pharmaceutical intermediates. The compound 2-bromoethyl-2(1H)-quinolinone (C₁₁H₁₀BrNO) is a highly valuable, yet analytically challenging, N-heterocyclic building block used in the synthesis of complex active pharmaceutical ingredients (APIs), including atypical antipsychotics and GPCR ligands.

Validating the purity of this intermediate is not merely a compliance exercise; it is a critical requirement to prevent downstream synthetic failures. The bromoethyl moiety is highly reactive—susceptible to hydrolysis, elimination, and nucleophilic substitution. Consequently, selecting the correct analytical modality is paramount. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives (HPLC-UV and GC-MS) and provides a self-validating experimental protocol for rigorous purity assessment.

The Causality of Analytical Selection: Why LC-MS?

According to the ICH Q2(R2) guidelines on the validation of analytical procedures [1], specificity —the ability to assess the analyte unequivocally in the presence of impurities—is the cornerstone of purity validation.

While the quinolinone core possesses a strong chromophore, rendering it highly visible to UV detection, structurally similar degradation products (such as 2-hydroxyethyl-2(1H)-quinolinone or the vinyl elimination product) exhibit nearly identical UV spectra. Relying solely on HPLC-UV creates a high risk of overestimating purity due to unresolved co-elution.

Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) introduces a severe thermal degradation risk. The high temperatures of the GC inlet (typically >200°C) frequently induce artifactual dehydrobromination, stripping HBr from the molecule and creating false impurity peaks.

LC-MS is the gold standard for this compound because it provides orthogonal detection under mild, ambient-temperature ionization conditions. Furthermore, the presence of the bromine atom provides a natural, built-in diagnostic tag: the ~1:1 isotopic distribution of ⁷⁹Br and ⁸¹Br [2]. This allows us to design a self-validating analytical system.

Comparative Performance Metrics

The following table summarizes the quantitative and qualitative performance of three primary analytical modalities for this specific intermediate.

Analytical ParameterLC-MS (UHPLC-ESI-QTOF)HPLC-UV (PDA)GC-MS (EI)
Primary Advantage Orthogonal detection (UV + Exact Mass)Low operational cost, ubiquitousHigh resolution for volatile species
Specificity Excellent: Resolves isobaric/co-eluting speciesPoor: Cannot differentiate structural analogsModerate: Limited by thermal artifacts
Thermal Degradation Risk None: Ambient ESI preserves the bromoethyl groupNone: Room temperature analysisHigh: Inlet temperatures induce elimination
Diagnostic Capability High: Bromine isotopic tagging confirms intact moleculeLow: Relies strictly on retention timeModerate: EI fragments the parent ion heavily
Limit of Detection (LOD) 1–5 ng/mL50–100 ng/mL10–50 ng/mL

Self-Validating LC-MS Workflow

To ensure absolute trustworthiness in our data, the analytical workflow must be self-validating. By leveraging the unique isotopic signature of bromine, we can continuously verify that the integrated chromatographic peak is the target halogenated compound and not a co-eluting non-halogenated impurity.

Validation_Logic Sample 2-Bromoethyl-2(1H)-quinolinone Sample Injection LC UHPLC Separation (C18, H2O/MeCN + 0.1% FA) Sample->LC UV PDA Detector (254 nm / 320 nm) LC->UV Optical MS ESI-MS (Positive Mode) Scan m/z 100-1000 LC->MS Mass Isotope Bromine Isotope Check 1:1 Ratio of[M+H]+ / [M+2+H]+ MS->Isotope Pass Target Confirmed No Co-elution Isotope->Pass Ratio ~1:1 Fail Impurity Detected (e.g., Hydrolysis Product) Isotope->Fail Ratio Deviates

Self-validating LC-MS workflow utilizing bromine isotopic ratios for purity confirmation.

Experimental Protocol: LC-MS Purity Assay

This step-by-step methodology is engineered to prevent sample degradation during analysis while maximizing chromatographic resolution and mass accuracy. As dictated by FDA guidance on analytical procedures [3], sample stability during the assay is as critical as the instrumental parameters.

Step 1: Solvolysis-Free Sample Preparation
  • Action: Dissolve 1.0 mg of 2-bromoethyl-2(1H)-quinolinone in 1.0 mL of anhydrous Acetonitrile (ACN) to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using ACN.

  • Causality: The bromoethyl moiety is highly susceptible to nucleophilic attack. Using methanol or water as the primary diluent can induce artifactual solvolysis (forming methoxyethyl or hydroxyethyl impurities) while the sample waits in the autosampler. ACN is aprotic and preserves molecular integrity throughout a 24-hour sequence run.

Step 2: UHPLC Separation
  • Action: Inject 1 µL onto a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40°C. Elute using a linear gradient of 5% to 95% Mobile Phase B (ACN + 0.1% Formic Acid) over 5 minutes against Mobile Phase A (H₂O + 0.1% Formic Acid). Flow rate: 0.4 mL/min.

  • Causality: The sub-2 µm particles provide high theoretical plate counts, essential for resolving structurally similar process impurities. Formic acid acts as an ion-pairing agent, suppressing peak tailing from the basic nitrogen in the quinolinone ring, and provides abundant protons to drive positive electrospray ionization (ESI+).

Step 3: Dual-Orthogonal Detection (PDA & ESI-MS)
  • Action: Route the eluent first through a Photodiode Array (PDA) detector (monitoring 254 nm and 320 nm), then directly into the ESI source. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Causality: The quinolinone core possesses a strong chromophore, allowing for accurate relative quantitation via UV area normalization. However, because UV cannot structurally identify the peaks, the MS provides the necessary orthogonal structural confirmation.

Step 4: Isotopic Self-Validation (Data Processing)
  • Action: Extract ion chromatograms (EIC) for the expected protonated molecular ions. For C₁₁H₁₀BrNO, extract m/z 252.0 ([M+H]⁺ for ⁷⁹Br) and m/z 254.0 ([M+2+H]⁺ for ⁸¹Br). Calculate the area ratio of these two peaks.

  • Causality: ⁷⁹Br and ⁸¹Br exist in nature at a nearly 50.69 : 49.31 ratio. If the target peak exhibits this precise 1:1 doublet, the presence of the intact bromoethyl group is unequivocally confirmed. If a co-eluting impurity lacks bromine (e.g., a des-bromo analog), the isotopic ratio will skew significantly, immediately flagging the co-elution and invalidating the purity claim for that specific peak.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Quality Guidelines: Q2(R2) Validation of Analytical Procedures." ICH Official Website. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Quinolin-2(1H)-one." PubChem. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. URL:[Link]

Validation

Analytical Strategy Comparison Guide: Structural Elucidation of Bromoethyl-2(1H)-quinolinone Derivatives

Target Compound: 1-(2-bromoethyl)-2(1H)-quinolinone (Note on Chemical Nomenclature: The prompt refers to "2-bromoethyl-2(1H)-quinolinone". In a 2(1H)-quinolinone/carbostyril system, the 2-position is occupied by the defi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-(2-bromoethyl)-2(1H)-quinolinone (Note on Chemical Nomenclature: The prompt refers to "2-bromoethyl-2(1H)-quinolinone". In a 2(1H)-quinolinone/carbostyril system, the 2-position is occupied by the defining carbonyl group. Therefore, substitution at the 2-position is chemically invalid without disrupting the lactam core. For this technical guide, we evaluate the structurally accurate and medicinally relevant N-alkylated derivative, 1-(2-bromoethyl)-2(1H)-quinolinone , a critical intermediate in the synthesis of atypical antipsychotics.)

Executive Summary & Platform Comparison

For researchers and drug development professionals characterizing halogenated quinolinone intermediates, selecting the correct mass spectrometry (MS) platform is critical. This guide objectively compares the two primary analytical alternatives: Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) .

While GC-EI-MS provides highly reproducible, library-matchable radical fragmentation, LC-ESI-MS/MS offers superior sensitivity and precise control over fragmentation pathways via Collision-Induced Dissociation (CID).

Table 1: Performance Comparison of Analytical Alternatives
ParameterLC-ESI-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization)
Primary Ion Form Protonated Molecule: [M+H]+ Radical Cation: [M]+∙
Precursor m/z 252 / 254 (1:1 Isotopic Doublet)251 / 253 (1:1 Isotopic Doublet)
Fragmentation Control High (Tunable Collision Energy)Low (Fixed 70 eV Electron Beam)
Sensitivity (LOD) Low Picogram (pg) rangeLow Nanogram (ng) range
Best Use Case Trace quantification, targeted MRMUnknown identification, library matching

Analytical Workflows

To ensure robust data acquisition, the analytical workflows must be tailored to the ionization mechanics of each platform.

Workflow Sample 1-(2-bromoethyl)- 2(1H)-quinolinone LC Liquid Chromatography (Reverse Phase) Sample->LC GC Gas Chromatography (Capillary Column) Sample->GC ESI ESI Source (Soft Ionization) LC->ESI EI EI Source (Hard Ionization, 70eV) GC->EI MSMS Tandem MS (QQQ) Collision Induced Dissociation ESI->MSMS TOF Single Quad / TOF Full Scan EI->TOF Data1 [M+H]+ & Product Ions m/z 252/254 -> Fragments MSMS->Data1 Data2 [M]+• & Fragments m/z 251/253 -> Fragments TOF->Data2

Fig 1: Workflow comparison of LC-ESI-MS/MS and GC-EI-MS for quinolinone analysis.

Self-Validating Experimental Protocols

Protocol A: LC-ESI-MS/MS (Targeted Quantification) Causality: ESI is a soft ionization technique governed by the even-electron rule. To ensure structural verification without isobaric interference, this protocol utilizes a dual-transition Multiple Reaction Monitoring (MRM) approach.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Why? Formic acid provides the abundant protons necessary to drive [M+H]+ formation.

  • Ionization: Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Self-Validation Step: Monitor two MRM transitions simultaneously. The primary transition ( m/z 252 146) acts as the quantifier. The secondary transition ( m/z 146 118) acts as the qualifier. The peak area ratio between these transitions must remain constant ( ± 20%). Deviation instantly flags co-eluting interference.

Protocol B: GC-EI-MS (Structural Elucidation) Causality: EI operates via high-energy electron bombardment, creating odd-electron radical cations. This is ideal for confirming the intact molecular weight and halogen presence.

  • Chromatography: Inject 1 µL (splitless) onto a DB-5MS capillary column. Ramp oven from 100°C to 280°C at 15°C/min.

  • Ionization: Maintain the transfer line at 250°C and the ion source at 230°C. Apply standard 70 eV electron energy, as standardized by the.

  • Self-Validation Step: Verify the presence of the 1:1 isotopic doublet at m/z 251 and 253. If this doublet is absent in the precursor ion, the compound has degraded or debrominated in the GC inlet.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of 1-(2-bromoethyl)-2(1H)-quinolinone requires analyzing the stability of the lactam core versus the lability of the alkyl halide chain.

The Bromine Isotopic Signature

Bromine naturally occurs as two isotopes: 79Br (50.69%) and 81Br (49.31%). This creates a highly diagnostic 1:1 doublet in the mass spectrum. In ESI-MS, the protonated molecule [M+H]+ appears at m/z 252 and 254. When a fragment ion loses the bromine atom, this doublet collapses into a single peak, instantly confirming the localization of the halogen loss.

ESI-MS/MS Collision-Induced Dissociation (CID)

According to standard rules of nitrogen heterocycle fragmentation detailed in the , the CID of the even-electron [M+H]+ ion follows predictable, thermodynamically driven pathways:

  • N-Dealkylation ( m/z 252 146): The cleavage of the C-N bond results in the neutral loss of bromoethylene ( C2​H3​Br , 106 Da). The charge is retained on the highly stable protonated carbostyril core ( m/z 146). The isotopic doublet collapses, confirming the loss of bromine.

  • Alpha-Cleavage ( m/z 146 118): The 2(1H)-quinolinone core is a cyclic amide (lactam). Upon CID, the lactam ring undergoes alpha-cleavage, expelling carbon monoxide (CO, 28 Da). This diagnostic neutral loss is the ultimate confirmation of the 2-quinolinone skeleton.

  • Ring Contraction ( m/z 118 91): The resulting intermediate loses hydrogen cyanide (HCN, 27 Da) to form a highly stable tropylium or azatropylium cation ( m/z 91).

Fragmentation Parent [M+H]+ m/z 252 / 254 (1:1) 1-(2-bromoethyl)-2(1H)-quinolinone Frag172 m/z 172 [M+H - HBr]+ Neutral Loss of 80/82 Da Parent->Frag172 - HBr (Alkyl Halide Cleavage) Frag146 m/z 146 [M+H - C2H3Br]+ Protonated Carbostyril Core Parent->Frag146 - C2H3Br (N-Dealkylation) Frag118 m/z 118 [m/z 146 - CO]+ Ring Contraction Frag146->Frag118 - CO (Alpha Cleavage) Frag91 m/z 91 [m/z 118 - HCN]+ Azatropylium Ion Frag118->Frag91 - HCN

Fig 2: ESI-MS/MS collision-induced dissociation pathway of 1-(2-bromoethyl)-2(1H)-quinolinone.

Quantitative Experimental Data

To successfully implement the LC-ESI-MS/MS workflow, specific collision energies (CE) must be applied to optimize the yield of each product ion. The data below serves as a baseline for tuning Triple Quadrupole (QQQ) instruments as per guidelines established in .

Table 2: ESI-MS/MS MRM Optimization Parameters
Precursor Ion ( m/z )Product Ion ( m/z )Neutral LossStructural AssignmentOptimal CE (eV)Relative Abundance
252.0 ( 79Br )172.180 Da (HBr) [C11​H10​NO]+ 15Medium
252.0 ( 79Br )146.1106 Da ( C2​H3​Br )Protonated Carbostyril20High (Quantifier)
146.1118.128 Da (CO) [C8​H8​N]+ 35High (Qualifier)
118.191.127 Da (HCN)Tropylium Cation45Low
Table 3: GC-EI-MS Major Spectral Features (70 eV)
Fragment ( m/z )Ion TypeStructural AssignmentDiagnostic Value
251 / 253Radical Cation ( [M]+∙ )Intact MoleculeConfirms molecular weight and Br presence
172Even-electron Cation [M−Br∙]+ Confirms presence of labile halogen
158Even-electron Cation [M−CH2​Br∙]+ Confirms ethyl linker length
145Radical Cation [M−C2​H4​Br∙]+ Carbostyril core radical cation

Conclusion

For the structural elucidation and quantification of 1-(2-bromoethyl)-2(1H)-quinolinone, LC-ESI-MS/MS is the superior platform for targeted, high-sensitivity assays (such as pharmacokinetic profiling or impurity quantification). The predictable N-dealkylation followed by the diagnostic loss of CO provides a highly specific, self-validating MRM workflow. Conversely, GC-EI-MS remains the gold standard for initial structural verification during chemical synthesis, owing to its distinct radical fragmentation and clear isotopic preservation.

References

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • PubChem Compound Database Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Journal of Mass Spectrometry Source: Wiley Online Library URL:[Link]

  • Analytical Chemistry Source: American Chemical Society (ACS) Publications URL:[Link]

Safety & Regulatory Compliance

Safety

2-bromoethyl-2(1H)-quinolinone proper disposal procedures

As a Senior Application Scientist overseeing chemical scale-up and laboratory safety, I frequently design operational protocols for reactive intermediates. 2-bromoethyl-2(1H)-quinolinone (often utilized as a precursor in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical scale-up and laboratory safety, I frequently design operational protocols for reactive intermediates. 2-bromoethyl-2(1H)-quinolinone (often utilized as a precursor in the synthesis of atypical antipsychotics and antiallergic agents[1]) is a highly valuable but inherently hazardous building block.

Its utility in drug discovery stems from its terminal bromoethyl group, which acts as a potent electrophile. However, this exact structural feature makes it a dangerous alkylating agent capable of cross-linking DNA and proteins[2]. Proper disposal cannot be an afterthought; dumping active alkylating agents into mixed laboratory waste can lead to uncontrolled exothermic reactions, gas generation, and severe regulatory violations[3].

Below is the validated, step-by-step operational and disposal plan for 2-bromoethyl-2(1H)-quinolinone, designed to ensure absolute safety and environmental compliance.

Quantitative Hazard Profile & Mechanistic Causality

To design a safe disposal protocol, we must first understand the physicochemical vulnerabilities of the molecule. We do not simply treat the chemical as "waste"; we treat it as a reactive system that must be systematically deactivated.

PropertyQuantitative IndicatorHazard ClassificationMechanistic Causality
Electrophilicity Primary Alkyl Halide ( SN​2 active)Severe Alkylating AgentThe electronegative bromine atom creates a highly electrophilic adjacent carbon, making it a prime target for nucleophilic attack by biological thiols and amines[2].
Toxicity LD50​ proxy (alkylating agents): <100 mg/kgGenotoxic / CytotoxicIrreversible cross-linking of DNA and potential bone marrow depression upon systemic exposure[2].
Halogen Content ~31.7% Bromine by massHalogenated Organic WasteLow-temperature combustion of brominated organics generates highly toxic polybrominated dibenzodioxins (PBDDs)[4][5].

Operational Workflow for Deactivation and Disposal

The following diagram maps the logical progression from active hazard to compliant disposal.

G N1 2-bromoethyl-2(1H)-quinolinone (Active Alkylating Agent) N2 In-Hood Quenching (0.5M Na2S2O3, 2h stirring) N1->N2 Nucleophilic substitution (SN2) N3 Validation (NBP Colorimetric Test) N2->N3 Confirm complete reaction N4 Aqueous Waste (Bunte Salts + NaBr) N3->N4 Phase separation (Aqueous) N5 Halogenated Organic Waste (Unreacted Organics/Solvents) N3->N5 Phase separation (Organic) N6 High-Temp Incineration (EPA Compliant) N5->N6 Segregated transport

Workflow for the quenching and segregation of 2-bromoethyl-2(1H)-quinolinone waste.

Self-Validating Quenching & Disposal Protocol

We utilize a nucleophilic substitution ( SN​2 ) strategy using sodium thiosulfate ( Na2​S2​O3​ ) to convert the hazardous alkyl bromide into a benign, water-soluble Bunte salt before it ever reaches the waste carboy.

Step 1: Preparation and PPE
  • Action: Perform all operations in a certified chemical fume hood. Don nitrile gloves (double-gloving is mandatory due to the rapid permeation rates of halogenated organics), safety goggles, and a lab coat.

  • Causality: Alkyl bromides pose a severe contact hazard. Double-gloving ensures that if the outer glove is breached by the co-solvent, the inner glove provides a critical window for safe removal.

Step 2: The Quenching Reaction
  • Action:

    • Dissolve the residual 2-bromoethyl-2(1H)-quinolinone in a minimal amount of a water-miscible co-solvent (e.g., Ethanol or Tetrahydrofuran).

    • Slowly add a 3-fold molar excess of 0.5 M aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Stir vigorously at room temperature for 2 to 4 hours.

  • Causality: The biphasic nature of the waste requires a co-solvent to ensure the thiosulfate anion can physically interact with the lipophilic quinolinone. The thiosulfate acts as a "soft," highly reactive nucleophile, displacing the bromide ion and permanently neutralizing the alkylating hazard.

Step 3: Protocol Validation (The Self-Validating Check)
  • Action: Before declaring the mixture "quenched," perform a 4-(4-nitrobenzyl)pyridine (NBP) test. Spot the reaction mixture onto filter paper, apply a drop of 5% NBP in acetone, heat gently, and add a drop of triethylamine.

  • Causality: A safety protocol is only as good as its verification. NBP reacts with active alkylating agents to form a deep blue/purple dye. A negative NBP test (no color change) provides empirical, visual proof that the quenching is 100% complete, ensuring downstream safety for waste handlers.

Step 4: Phase Separation and Waste Segregation
  • Action: Transfer the quenched mixture to a separatory funnel. Separate the aqueous layer from the organic layer.

    • Aqueous Waste: Contains the neutralized Bunte salts and sodium bromide. Adjust to pH 6–8 and dispose of in standard aqueous waste streams (pending local POTW discharge limits)[5].

    • Organic Waste: Must be strictly segregated into a container explicitly labeled "Halogenated Organic Waste" [3][4][5].

  • Causality: Even though the bromine has been displaced into the aqueous phase as Br− , residual unreacted trace halogens or the use of halogenated co-solvents dictate that the organic phase must be treated as halogenated waste. Mixing halogenated waste with non-halogenated waste is a severe regulatory violation; halogenated waste requires specialized high-temperature incineration (>1000°C) to prevent the formation of toxic dioxins[6][7].

Logistical and Regulatory Compliance

  • Headspace Management: Liquid waste containers should never be filled beyond 75% capacity. This prevents over-pressurization from vapor expansion or trace gas generation[4].

  • Explicit Labeling: Do not use generic labels like "Organic Waste." Regulatory bodies require explicit constituent tracking. Label the container: "Halogenated Waste: THF 40%, Ethanol 40%, Quinolinone derivatives 15%, Trace Bromides 5%"[3].

  • Storage: Store the segregated halogenated waste in a designated, ventilated hazardous waste storage cabinet away from strong bases and reactive metals until quarterly contractor pickup[3].

References

  • JPH0673011A - Carbostylyl derivative and antiallergic agent - Google Patents Source: Google Patents URL
  • Safety Reference - VSBIT Source: Vermont School Boards Insurance Trust (VSBIT) URL:[Link]

  • Hazardous Materials Disposal Guide | Nipissing University Source: Nipissing University Environmental Health & Safety URL:[Link]

  • Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste Source: Centre for Environmental Rights URL:[Link]

  • UWO Guide to Classifying Unwanted Materials - UW Oshkosh Source: University of Wisconsin Oshkosh URL:[Link]

  • Hazardous Waste Guide - UTIA Safety Office Source: University of Tennessee Institute of Agriculture URL:[Link]

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College Source: Reed College Environmental Health and Safety URL:[Link]

Sources

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